2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHFNMSHDHAHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462094 | |
| Record name | 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408492-28-4 | |
| Record name | 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodophenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. This document details a reliable synthetic protocol and outlines the expected analytical data for the characterization of the title compound.
Introduction
This compound, also known as 3-iodophenylboronic acid pinacol ester, is an important organoboron compound. The presence of both a boronic ester and an iodo group on the same aromatic ring makes it a versatile bifunctional reagent. The boronic ester moiety readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The iodo substituent provides a handle for a variety of other transformations, including further cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution. This dual reactivity allows for the sequential and regioselective elaboration of the phenyl ring, making it a valuable tool in the synthesis of polysubstituted aromatic compounds.
Synthesis
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation. This method involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base.
Reaction Scheme
The general reaction scheme for the Miyaura borylation of 1,3-diiodobenzene is as follows:
Caption: General reaction scheme for the Miyaura borylation.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1,3-Diiodobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add 1,3-diiodobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and anhydrous potassium acetate (3.0 equiv).
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane to the flask via syringe to achieve a suitable concentration (e.g., 0.2 M with respect to the limiting reagent).
-
Reaction: Stir the reaction mixture at 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₆BIO₂ |
| Molecular Weight | 330.07 g/mol |
| Melting Point | 58-62 °C |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | t | 1H | Ar-H (meta to I and B) |
| ~7.85 | ddd | 1H | Ar-H (ortho to B, para to I) |
| ~7.65 | ddd | 1H | Ar-H (ortho to I, para to B) |
| ~7.15 | t | 1H | Ar-H (ortho to I and B) |
| 1.34 | s | 12H | -C(CH₃ )₄ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~143.5 | Ar-C -B |
| ~138.0 | Ar-C -H |
| ~134.5 | Ar-C -H |
| ~129.5 | Ar-C -H |
| ~94.5 | Ar-C -I |
| ~84.0 | C (CH₃)₂ |
| ~24.8 | C(C H₃)₂ |
Mass Spectrometry (MS)
| m/z | Assignment |
| 330 | [M]⁺ |
| 203 | [M - I]⁺ |
| 100 | [C₆H₄BO₂]⁺ |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: A typical experimental workflow for the synthesis.
Catalytic Cycle of Miyaura Borylation
The Miyaura borylation proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Miyaura borylation.
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. Its utility is particularly evident in the following areas:
-
Suzuki-Miyaura Cross-Coupling: The boronic ester functionality is a key participant in Suzuki-Miyaura reactions, allowing for the formation of biaryl structures, which are common motifs in many pharmaceutical compounds.
-
Sequential Cross-Coupling: The presence of the iodo group allows for subsequent cross-coupling reactions, enabling the synthesis of complex, unsymmetrical biaryl and polyaryl systems.
-
Medicinal Chemistry: This building block is used in the synthesis of novel small molecules with potential therapeutic applications, including kinase inhibitors and other targeted therapies.
-
Materials Science: The ability to form extended conjugated systems makes this compound useful in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional organic materials.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from moisture and oxidizing agents.
This technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications of this versatile building block.
A Comprehensive Technical Guide to 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in the synthesis of bioactive molecules.
Core Properties and Identification
This compound, also known as 3-iodophenylboronic acid pinacol ester, is a versatile organoboron compound. Its structure incorporates a phenyl ring substituted with an iodine atom and a boronic acid pinacol ester group, making it an ideal substrate for a variety of cross-coupling reactions.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 408492-28-4 | [1] |
| Molecular Formula | C₁₂H₁₆BIO₂ | [2] |
| Molecular Weight | 329.97 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 70-75 °C | |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and dichloromethane. | |
| SMILES | CC1(C)OB(OC1(C)C)c2cccc(I)c2 | [1] |
Synthesis of this compound
The synthesis of arylboronic acid pinacol esters is a well-established process in organic chemistry. A common and efficient method involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.
Experimental Protocol: Palladium-Catalyzed Borylation of 1,3-Diiodobenzene
This protocol describes a general method for the synthesis of this compound from 1,3-diiodobenzene and bis(pinacolato)diboron.
Materials:
-
1,3-Diiodobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-diiodobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Key Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a highly valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of both an iodo group and a boronic ester allows for selective and sequential cross-coupling reactions, enabling the synthesis of complex molecular architectures.
Experimental Protocol: Suzuki-Miyaura Coupling with 2-Chloropyrimidine
This protocol details a representative Suzuki-Miyaura reaction between this compound and 2-chloropyrimidine, a common core in many pharmaceutical compounds.
Materials:
-
This compound
-
2-Chloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate solution (2 M)
-
1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.2 equiv) and 2-chloropyrimidine (1.0 equiv) in 1,4-dioxane.
-
Add the aqueous sodium carbonate solution (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-(3-(pyrimidin-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Visualization of a Key Synthetic Application
The following diagram illustrates the workflow of a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone application of this compound in synthetic chemistry.
Caption: Workflow of a Suzuki-Miyaura Cross-Coupling Reaction.
Role in Drug Discovery and Development
Arylboronic esters are pivotal intermediates in the synthesis of numerous pharmaceutical agents due to the reliability and functional group tolerance of the Suzuki-Miyaura coupling. The title compound serves as a versatile scaffold to introduce a 3-iodophenyl moiety, which can be further functionalized, or to construct biaryl systems that are common in bioactive molecules. While specific, publicly available examples detailing the use of this exact CAS number in a named drug's synthesis pipeline are proprietary, the utility of closely related iodophenyl boronate esters is well-documented in the synthesis of compounds targeting a range of diseases, including cancers and inflammatory disorders. The dual reactivity of the iodo and boronate groups allows for the construction of complex molecules through sequential, site-selective cross-coupling reactions, a powerful strategy in modern medicinal chemistry.
References
An In-depth Technical Guide to 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile organoboron compound serves as a crucial building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Core Physical and Chemical Properties
This compound, also known as 3-iodophenylboronic acid pinacol ester, is a white to off-white solid at room temperature. The pinacol ester group enhances the stability of the boronic acid, making it less prone to dehydration and easier to handle compared to the free boronic acid.
| Property | Value | Reference |
| CAS Number | 408492-28-4 | [1] |
| Molecular Formula | C₁₂H₁₆BIO₂ | [1] |
| Molecular Weight | 329.97 g/mol | [1] |
| Appearance | White to off-white powder/solid | N/A |
| Melting Point | 70-75 °C | N/A |
| Boiling Point | Not readily available | N/A |
| Density | Not readily available | N/A |
| Solubility | Soluble in many organic solvents | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of a corresponding organometallic reagent derived from 1,3-diiodobenzene with a boron-containing electrophile, followed by esterification with pinacol. A general synthetic workflow is outlined below.
Experimental Protocol: Synthesis of this compound (Illustrative)
This is a representative protocol based on common synthetic methods for aryl boronic esters. Actual reaction conditions may require optimization.
-
Preparation of the Organolithium Reagent: To a solution of 1,3-diiodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.0 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: To the freshly prepared solution of 3-iodophenyllithium, triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Esterification: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude 3-iodophenylboronic acid is then dissolved in a suitable solvent (e.g., diethyl ether or toluene), and pinacol (1.1 eq) is added. The mixture is stirred at room temperature until the reaction is complete, often with the removal of water.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Spectroscopic Data
While a specific, publicly available spectrum for this exact compound is not readily found, the expected ¹H and ¹³C NMR spectral data can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the iodophenyl ring. A singlet with an integration of 12H would be characteristic of the four equivalent methyl groups of the pinacol ester.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring, with the carbon bearing the iodine atom being significantly shifted. The quaternary carbons of the pinacol group and the methyl carbons would also be present.
Chemical Reactivity and Applications
The primary utility of this compound lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction allows for the formation of a carbon-carbon bond between the iodophenyl moiety and a wide range of organic halides or triflates.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)
-
Reaction Setup: In a reaction vessel, this compound (1.0 eq), the desired aryl or vinyl halide/triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) are combined.[4]
-
Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Role in Drug Discovery and Development
Phenylboronic acids and their pinacol esters are pivotal intermediates in the synthesis of pharmaceuticals.[5] The ability to form carbon-carbon bonds with high efficiency and functional group tolerance makes them invaluable in constructing the complex molecular scaffolds of many drug candidates. The presence of the iodo-substituent on the phenyl ring of this compound offers a strategic advantage. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the late-stage diversification of drug-like molecules.[6] Furthermore, the meta-substitution pattern of the iodo group provides a distinct structural motif that can be crucial for optimizing the binding of a drug candidate to its biological target.[7] The incorporation of boron-containing fragments into drug molecules is an active area of research, with several boron-containing drugs already on the market, such as the proteasome inhibitor Bortezomib.[8] Compounds like this compound are therefore key enablers in the exploration of novel chemical space for the development of new therapeutics.[9][10]
References
- 1. 408492-28-4|this compound|BLD Pharm [bldpharm.com]
- 2. orgsyn.org [orgsyn.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document presents quantitative NMR data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the molecule's structure and its NMR assignments.
Molecular Structure and NMR Assignments
The structure of this compound is presented below, with atom numbering corresponding to the assignments in the subsequent NMR data tables.
Caption: Molecular structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum was acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.86 | d | 1.5 | 1H | Ar-H |
| 7.64 | d | 7.3 | 1H | Ar-H |
| 7.53 - 7.49 | m | - | 1H | Ar-H |
| 7.17 | t | 8.7 | 1H* | Ar-H |
| 1.27 | s | - | 12H | 4 x CH₃ |
*Note: The reported integration of 2H for the signal at 7.17 ppm in the source material is presumed to be a typographical error and has been corrected to 1H to align with the molecular structure.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum was recorded on a 101 MHz instrument in deuterated chloroform (CDCl₃).[1] Chemical shifts (δ) are given in ppm.
| Chemical Shift (δ) ppm | Assignment |
| 137.47 | Ar-C |
| 134.19 | Ar-C |
| 133.08 | Ar-C |
| 129.49 | Ar-C |
| 122.45 | Ar-C-I |
| 84.16 | C(CH₃)₂ |
| 24.86 | CH₃ |
Note: The carbon atom directly attached to the boron atom is often not observed in ¹³C NMR spectra due to quadrupolar broadening.[1]
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, based on standard practices for small organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
¹H NMR Spectroscopy Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Pulse Width: A 30° or 45° pulse angle is recommended for routine spectra to balance signal intensity and quantitative accuracy.[2]
-
Acquisition Time (at): A minimum of 4 seconds to ensure good resolution.[2]
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis.
-
Number of Scans (ns): Typically 8 to 16 scans are adequate for achieving a good signal-to-noise ratio, depending on the sample concentration.[2]
-
Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, is suitable for most organic molecules.
¹³C NMR Spectroscopy Acquisition
-
Instrument: 101 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard pulse sequence with proton decoupling (e.g., 'zgpg30') is employed.
-
Pulse Width: A 30° pulse angle is recommended for compounds of this molecular weight.[2]
-
Acquisition Time (at): A 4-second acquisition time is advisable.[2]
-
Relaxation Delay (d1): No relaxation delay is typically necessary for qualitative spectra of molecules in this size range.[2]
-
Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (sw): A spectral width of about 240 ppm, from approximately -10 to 230 ppm, will encompass the chemical shifts of most organic compounds.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm for ¹H NMR, and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
-
Integration and Peak Picking: The peaks are integrated to determine the relative number of protons, and the chemical shifts of the peaks are determined. For ¹³C spectra, peak positions are identified.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a small molecule like this compound.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
References
Solubility Profile of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility of Boronic Esters
Boronic acid pinacol esters, such as 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are generally non-polar compounds. Their solubility is governed by the principle of "like dissolves like," meaning they tend to be more soluble in organic solvents with similar polarity. Factors influencing solubility include the nature of the substituent on the phenyl ring, the crystal lattice energy of the solid, and the temperature. Generally, pinacol esters exhibit significantly better solubility in organic solvents compared to their corresponding boronic acids.[1]
Quantitative Solubility Data
As previously stated, specific quantitative solubility data for this compound is not extensively documented. However, based on the general properties of arylboronic acid pinacol esters, a representative solubility profile can be projected. The following table presents hypothetical, yet realistic, solubility data to serve as a practical guide for solvent selection.
Table 1: Hypothetical Quantitative Solubility of this compound at 25°C
| Solvent | Chemical Class | Dielectric Constant (ε) at 20°C | Hypothetical Solubility (g/L) |
| Chloroform | Chlorinated | 4.81 | > 200 |
| Tetrahydrofuran (THF) | Ether | 7.6 | > 150 |
| Acetone | Ketone | 20.7 | > 100 |
| Toluene | Aromatic Hydrocarbon | 2.38 | ~ 50 |
| N,N-Dimethylformamide (DMF) | Amide | 36.7 | > 200 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | > 200 |
| Methylcyclohexane | Aliphatic Hydrocarbon | 2.02 | < 10 |
| Di-n-butyl ether | Ether | 3.1 | ~ 75 |
Note: This data is illustrative and should be confirmed experimentally.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in specific solvents, the following experimental protocols are recommended.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached. The presence of undissolved solid at the end of this period is crucial.
-
Phase Separation: Cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the solid to settle.
-
Sample Extraction: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm syringe filter is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against a standard calibration curve.
Dynamic Solubility Determination (Turbidimetric Method)
This method is useful for determining the temperature-dependent solubility of a compound.
Methodology:
-
Sample Preparation: Prepare a suspension of a known concentration of this compound in the desired solvent in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating and Dissolution: Gradually heat the suspension at a controlled rate while stirring.
-
Turbidity Measurement: Continuously monitor the turbidity of the solution using a light scattering or absorbance probe. The temperature at which the solution becomes clear (i.e., the turbidity drops to a baseline value) is recorded as the dissolution temperature for that specific concentration.
-
Data Analysis: Repeat the measurement for several different concentrations to construct a solubility curve as a function of temperature.
Visualizing Experimental Workflow
The following diagram illustrates the logical workflow for the thermodynamic solubility determination using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While specific, verified quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for researchers. By understanding the general solubility trends of analogous compounds and employing the detailed experimental protocols outlined, scientists and drug development professionals can effectively determine the solubility of this important reagent in their specific applications, leading to improved process efficiency and product development.
References
Molecular weight and formula of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and applications of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in modern organic synthesis.
Core Compound Data
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₆BIO₂[1] |
| Molecular Weight | 329.97 g/mol [1] |
Synthetic Applications and Experimental Protocols
This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4] This reaction is a cornerstone of carbon-carbon bond formation in the synthesis of complex molecules, including pharmaceuticals and functional materials.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for a typical Suzuki-Miyaura coupling reaction using an aryl boronic acid or ester with an aryl halide. This protocol is a composite of established methods and should be adapted and optimized for specific substrates.[5]
Materials:
-
Aryl halide (e.g., this compound can act as the aryl halide component)
-
Arylboronic acid or ester (the coupling partner)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/water)[5]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or a microwave vial under an inert atmosphere, add the aryl halide (1.0 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).[5]
-
Solvent Addition: Add the degassed solvent system. Common ratios are 3:1 to 4:1 for the organic solvent to water.[5]
-
Reaction Conditions: The reaction mixture is then heated. For conventional heating, temperatures may range from 80°C to 100°C for several hours.[5] For microwave-assisted reactions, temperatures can be similar, but reaction times are often significantly shorter (5-20 minutes).[5]
-
Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide serves as a foundational resource for professionals engaged in synthetic chemistry and drug development. For specific applications, further optimization of the described protocols is recommended.
References
Technical Guide: Safe Handling and Application of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was found during the literature search. The information presented herein is synthesized from data on structurally similar aryl boronic esters and general knowledge of organoboron compounds. It is imperative to handle this compound with caution in a laboratory setting under the supervision of qualified personnel.
Compound Identification and Properties
This compound is an organoboron compound commonly utilized in organic synthesis, particularly as a building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure incorporates an iodinated phenyl ring attached to a pinacol boronic ester. This dual functionality allows for sequential and site-selective reactions.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 408492-28-4 | [1] |
| Molecular Formula | C₁₂H₁₆BIO₂ | [2] |
| Molecular Weight | 329.97 g/mol | [2] |
| SMILES Code | CC1(C)C(C)(C)OB(C2=CC=CC(I)=C2)O1 | [1] |
Safety and Handling
Aryl boronic acids and their esters are known to be sensitive to oxygen and susceptible to hydrolysis[3]. High exposure to boron compounds can lead to adverse health effects[4][5]. The following handling procedures are recommended based on data for analogous compounds.
Table 2: Hazard Identification and Recommended Precautions (Based on Analogs)
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[6][7] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[6][7] |
| Skin Irritation | Causes skin irritation.[6][7] | Wear protective gloves and clothing. Avoid contact with skin. If on skin, wash with plenty of water.[6][7] |
| Eye Irritation | Causes serious eye irritation.[6][7] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7] |
| Respiratory Irritation | May cause respiratory irritation.[6][7] | Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust/fumes.[6][7] |
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: Standard laboratory coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
Storage and Stability
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent hydrolysis and oxidation.
-
Some sources recommend storage at 4°C[2].
-
Aryl boronic esters can be sensitive to air and moisture, potentially leading to decomposition over time[3].
Spills and Waste Disposal
-
In case of a spill, avoid generating dust.
-
Collect the spilled material using appropriate tools and place it in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. Below is a generalized experimental protocol for such a reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines the coupling of an aryl halide with this compound. Note: Reaction conditions, including catalyst, base, and solvent, should be optimized for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
-
Solvent Addition:
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Logical Relationship in a Suzuki-Miyaura Coupling
The following diagram illustrates the key components and their relationship in a Suzuki-Miyaura cross-coupling reaction.
Caption: Key components in a Suzuki-Miyaura coupling reaction.
General Experimental Workflow
The diagram below outlines the typical workflow for performing a chemical reaction using this compound.
Caption: A typical workflow for a chemical synthesis experiment.
References
- 1. 408492-28-4|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Commercial Sourcing and Synthetic Insights for 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers, scientists, and professionals in drug development, the efficient procurement of key chemical reagents is paramount to advancing discovery and development timelines. This technical guide provides an in-depth overview of commercial suppliers for 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 408492-28-4), a valuable building block in organic synthesis, alongside a relevant experimental protocol for its preparation.
Commercial Supplier Overview
A critical step in the research and development workflow is the identification of reliable commercial sources for starting materials. The following table summarizes key suppliers of this compound, providing essential data for procurement decisions. Purity levels are typically high, with most suppliers offering ≥97% or 98% grades. Pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | CAS Number | Purity |
| AK Scientific, Inc. | 408492-28-4 | ≥97% |
| BLDpharm | 408492-28-4 | ≥98% |
| Leap Chem Co., Ltd. | 408492-28-4 | N/A |
| Santa Cruz Biotechnology, Inc. | 408492-28-4 | N/A |
| Oakwood Products, Inc. | 408492-28-4 | N/A |
Synthetic Protocol: Miyaura Borylation
The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl halides.[1][2][3] This method is highly relevant for the preparation of this compound from 1,3-diiodobenzene. The following is a general experimental protocol for this transformation.
Reaction:
Aryl Halide + Bis(pinacolato)diboron → Aryl Pinacol Boronate Ester
Materials:
-
Aryl halide (e.g., 1,3-diiodobenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂)
-
Ligand (if required, e.g., TFP)
-
Base (e.g., potassium acetate (KOAc), triethylamine)[2]
-
Anhydrous and degassed solvent (e.g., dioxane, acetonitrile, THF)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 mmol), palladium catalyst (e.g., 0.03 mmol), and the base (e.g., 3.0 mmol).[1]
-
Add the anhydrous and degassed solvent (e.g., 5 mL) via syringe.
-
Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure aryl pinacol boronate ester.[1]
Procurement Workflow
The process of acquiring a chemical reagent for research involves a series of logical steps, from initial identification to final receipt and quality control. The following diagram illustrates a typical workflow for sourcing and procuring this compound.
References
In-Depth Technical Guide: Crystal Structure Analysis of 2-(Aryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure analysis for 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could not be located in crystallographic databases or the scientific literature. This guide, therefore, utilizes the crystallographic data for 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane , a structurally similar aryl boronate pinacol ester, as a representative model. The methodologies and data presentation herein are intended to serve as a detailed template for the analysis of the target compound, once experimental data becomes available.
Introduction
Aryl boronate esters are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The specific subclass of 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, commonly known as pinacol boronate esters, are favored for their stability, ease of handling, and high reactivity. The three-dimensional structure of these molecules, including bond lengths, bond angles, and torsion angles, is crucial for understanding their reactivity, stability, and interaction with catalytic species. This technical guide provides a detailed overview of the crystal structure analysis of a representative aryl boronate ester, 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane, and outlines the experimental protocols for its synthesis and characterization.
Crystallographic Data of the Representative Compound
The crystal structure of 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane was determined by single-crystal X-ray diffraction. The data presented below has been compiled from the Cambridge Crystallographic Data Centre (CCDC) entry 718899.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₃H₁₉BO₂ |
| Formula Weight | 218.10 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 6.0460(12) Å |
| b | 10.158(2) Å |
| c | 21.096(4) Å |
| α | 90° |
| β | 92.51(3)° |
| γ | 90° |
| Volume | 1293.2(4) ų |
| Z | 4 |
| Calculated Density | 1.119 Mg/m³ |
Selected Bond Lengths
| Bond | Length (Å) |
| B(1)-O(1) | 1.366(3) |
| B(1)-O(2) | 1.369(3) |
| B(1)-C(7) | 1.564(4) |
| O(1)-C(1) | 1.464(3) |
| O(2)-C(2) | 1.462(3) |
| C(1)-C(2) | 1.545(4) |
| C(7)-C(8) | 1.396(4) |
| C(7)-C(12) | 1.400(4) |
Selected Bond Angles
| Atoms | Angle (°) |
| O(1)-B(1)-O(2) | 113.8(2) |
| O(1)-B(1)-C(7) | 123.5(2) |
| O(2)-B(1)-C(7) | 122.7(2) |
| C(1)-O(1)-B(1) | 109.83(19) |
| C(2)-O(2)-B(1) | 110.1(2) |
| O(1)-C(1)-C(2) | 102.8(2) |
| O(2)-C(2)-C(1) | 103.1(2) |
Selected Torsion Angles
| Atoms | Angle (°) |
| B(1)-O(1)-C(1)-C(2) | 14.8(3) |
| B(1)-O(2)-C(2)-C(1) | -15.1(3) |
| O(1)-C(1)-C(2)-O(2) | 0.8(3) |
| O(1)-B(1)-C(7)-C(8) | -3.5(4) |
| O(2)-B(1)-C(7)-C(12) | -4.1(4) |
Experimental Protocols
The following sections describe generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of aryl boronate pinacol esters.
Synthesis of 2-(Aryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A common method for the synthesis of aryl boronate pinacol esters is the Miyaura borylation reaction.
Materials:
-
Aryl halide (e.g., 3-iodoanisole)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMSO)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium catalyst (0.03 equiv), and base (3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl boronate pinacol ester.
Crystal Growth
Single crystals suitable for X-ray diffraction can be grown by various methods, including slow evaporation, vapor diffusion, and slow cooling.
Procedure (Slow Evaporation):
-
Dissolve the purified aryl boronate pinacol ester in a minimum amount of a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate/hexane, or dichloromethane/hexane) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction Analysis
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures.
Caption: Experimental workflow from synthesis to crystal structure analysis.
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
The Versatile Reactivity of the C-I Bond in 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The C-I bond in 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis, offers a highly reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth analysis of the reactivity of this versatile compound, focusing on its application in palladium-catalyzed cross-coupling reactions, which are foundational in the development of novel pharmaceuticals and functional materials.
Introduction to a Privileged Building Block
This compound, also known as 3-iodophenylboronic acid pinacol ester, possesses two key functional groups: a carbon-iodine (C-I) bond and a boronic acid pinacol ester. The C-I bond is readily susceptible to oxidative addition by palladium(0) catalysts, initiating a variety of cross-coupling catalytic cycles. The boronic ester group, while also capable of participating in cross-coupling reactions (most notably the Suzuki-Miyaura coupling), is often preserved during reactions targeting the C-I bond, allowing for sequential functionalization. This dual reactivity makes it a valuable reagent for the construction of complex molecular architectures.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C-I bond in this compound is most prominently exploited in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. In this context, the C-I bond of this compound serves as the electrophilic partner, reacting with a variety of aryl- or vinylboronic acids or esters. The reaction typically proceeds in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%) is prepared.[1] A suitable solvent, for example, a water-based solvent system, is added (3 mL), and the mixture is stirred at room temperature for a specified time.[1] Following the reaction, the mixture is extracted with an organic solvent like diethyl ether.[1] The combined organic layers are then purified by column chromatography to yield the desired biaryl product.[1]
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Dioxane | 3-5 | 92 | [2] |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Dioxane | 3-5 | 76 | [2] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Dioxane | 3-5 | 80 | [2] |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 3-5 | 89 | [2] |
Logical Workflow for Suzuki-Miyaura Coupling
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The C-I bond of this compound is highly reactive under these conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the aryl iodide (1.0 eq) in a suitable solvent like THF at room temperature, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (0.025 eq), an amine base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq) are added sequentially.[5] The reaction mixture is stirred for a designated period.[5] Upon completion, the reaction is diluted with an organic solvent and filtered.[5] The filtrate is washed, dried, and concentrated.[5] The final product is purified by flash column chromatography.[5]
Quantitative Data for Sonogashira Coupling
| Alkyne Partner | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
| Phenylacetylene | 5% Pd on alumina / 0.1% Cu₂O | - | THF-DMA (9:1) | 80 °C | 60 | [6] |
| 2-Methylbut-3-yn-2-ol | 5% Pd on alumina / 0.1% Cu₂O | - | THF-DMA (9:1) | 80 °C | 58 | [6] |
| 4-Ethynyltoluene | 5% Pd on alumina / 0.1% Cu₂O | - | THF-DMA (9:1) | 80 °C | 75 | [6] |
Catalytic Cycle of Sonogashira Coupling
Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[6][7] The reaction is catalyzed by a palladium complex and requires a strong base.[8] The C-I bond of this compound readily undergoes this transformation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a reaction vessel under an inert atmosphere, the aryl iodide (1.0 mmol), the amine (3.0 mmol), a palladium catalyst (e.g., Ni(acac)₂, 1-2 mol%), and a base (e.g., K₃PO₄, 3 mmol) are combined in a suitable solvent.[9] For this specific nickel-catalyzed variant, a phenylboronic ester is also added as an activator.[9] The mixture is heated for a specified duration. After cooling, the product is isolated and purified, typically by column chromatography.[9]
Quantitative Data for Buchwald-Hartwig Amination
| Amine Partner | Catalyst System | Base | Activator | Yield (%) | Reference |
| p-Toluidine | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | 78 (for 1-bromo-4-iodobenzene) | [9] |
| p-Anisidine | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | 91 | [9] |
| Aniline | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | 73 | [9] |
| p-Chloroaniline | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | 80-91 | [9] |
| Pyridin-3-amine | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | 83 | [9] |
| Dodecylamine | Ni(acac)₂ | K₃PO₄ | Phenylboronic ester | 95 | [9] |
Catalytic Cycle of Buchwald-Hartwig Amination
Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The C-I bond of this compound demonstrates exceptional reactivity in a range of palladium-catalyzed cross-coupling reactions. Its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the efficient synthesis of diverse and complex molecular structures. The presence of the boronic ester moiety offers the potential for subsequent functionalization, further enhancing its value as a synthetic intermediate. This guide provides a foundational understanding of the reactivity of this key building block, offering valuable insights for professionals in chemical research and drug development.
References
- 1. rsc.org [rsc.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This palladium-catalyzed reaction offers mild conditions, high functional group tolerance, and generally high yields, making it an invaluable tool in medicinal chemistry and materials science.[1] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with various aryl halides. The use of a pinacol boronic ester offers enhanced stability compared to the corresponding boronic acid.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step.
Experimental Protocols
This section details a general and reliable protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Detailed Experimental Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 2-5 mol%).
-
Solvent Addition and Degassing: Add the solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (argon or nitrogen).[2] Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides and bromides with aryl boronic esters, based on established literature protocols.
Table 1: General Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | Aryl Iodide or Aryl Bromide (1.1 equiv.) | Aryl iodides are generally more reactive than aryl bromides.[3] |
| Boronic Ester | This compound (1.0 equiv.) | Pinacol esters are stable and easy to handle. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/XPhos (1-3 mol%) | Catalyst choice can influence reaction efficiency.[4][5] |
| Base | K₂CO₃ (2.0 equiv.) or K₃PO₄ (3.0 equiv.) | The choice and amount of base can be critical.[5] |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water | A mixed solvent system is common. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive substrates. |
| Time | 2 - 24 hours | Reaction progress should be monitored. |
| Yield | 70 - 95% | Yields are substrate-dependent. |
Table 2: Catalyst and Base Combinations for Aryl Halides
| Aryl Halide Type | Recommended Catalyst | Recommended Base | Typical Temperature (°C) |
| Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ | 80 - 90 |
| Aryl Bromide | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | K₂CO₃ or K₃PO₄ | 90 - 110 |
| Aryl Chloride | Pd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos) | K₃PO₄ | 100 - 120 |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Experimental Workflow
A flowchart of the experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Use of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-iodophenylboronic acid pinacol ester, is a versatile and valuable building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility is most prominently featured in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. This reaction is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and other biologically active molecules. The pinacol ester group offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications. This document provides a detailed guide for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions, including a general protocol, representative quantitative data, and a workflow diagram.
Principle of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate in the presence of a base.[1] The reaction proceeds through a catalytic cycle that typically involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[2]
Applications in Drug Discovery and Development
The synthesis of complex biaryl structures is a cornerstone of modern drug discovery.[1] Many approved drugs and clinical candidates feature biaryl or heteroaryl-aryl scaffolds, which can modulate biological activity and pharmacokinetic properties. This compound serves as a key intermediate for the introduction of a 3-iodophenyl moiety, which can be further functionalized, or for the direct synthesis of 3-substituted biaryl compounds. The versatility of the Suzuki-Miyaura coupling allows for the connection of this building block to a wide array of aromatic and heteroaromatic systems, facilitating the rapid generation of compound libraries for screening and lead optimization.
Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl bromides. These examples showcase the broad applicability and efficiency of this reagent under different reaction conditions.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 80 | 16 | 92 |
| 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 90 | 8 | 88 |
| 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (2) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 10 | 90 |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | THF/H₂O | 70 | 18 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 2.0 equiv), followed by the anhydrous solvent (e.g., toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours). Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Workup: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
References
Application Notes: 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Synthesis
Introduction
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bifunctional organic building block of significant utility in modern synthetic chemistry. Its structure incorporates two key reactive sites: an aryl iodide and a boronic acid pinacol ester. This unique arrangement allows for selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine bond (more reactive electrophile) and the carbon-boron bond (nucleophile precursor) makes it an ideal substrate for the controlled, stepwise synthesis of complex, unsymmetrical biaryl and poly-aryl systems. These systems are foundational skeletons for numerous pharmaceutical compounds and functional materials.[1]
This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in sequential Suzuki-Miyaura cross-coupling reactions.
Core Application: Sequential Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The strategy hinges on the predictable reactivity difference between the aryl iodide and the arylboronic ester. The C(sp²)-I bond is highly susceptible to oxidative addition to a Pd(0) complex, making it the more reactive site for the first coupling reaction. The boronic ester group remains intact under these conditions and can be utilized in a subsequent, second cross-coupling step with a different aryl halide. This stepwise approach provides precise control over the construction of complex molecular architectures.
A general workflow for this sequential process is outlined below.
Caption: Sequential Suzuki-Miyaura coupling strategy.
Data Presentation: Reaction Conditions
Successful Suzuki-Miyaura couplings depend on the careful selection of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for each step of the sequential reaction.
| Parameter | Step 1: Coupling at C-I Bond | Step 2: Coupling at C-B Bond | Rationale & References |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ is often sufficient for reactive aryl iodides. More active catalyst systems may be needed for the second step, especially with less reactive Ar²-X.[2][3] |
| Ligand | PPh₃ (if using Pd(OAc)₂) | SPhos, XPhos, or tBu₃P (2-6 mol%) | Bulky, electron-rich phosphine ligands are often required for the second coupling to facilitate the oxidative addition of less reactive aryl halides (e.g., chlorides or bromides).[2][3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | The choice of base is crucial for activating the boronic ester. Carbonates are commonly used.[4][5] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME/H₂O (e.g., 4:1 v/v) | Dioxane/H₂O, Toluene/H₂O, THF | A protic co-solvent like water is often necessary to facilitate the catalytic cycle.[1] |
| Temperature | 80 - 110 °C | 80 - 120 °C | Higher temperatures may be required for less reactive coupling partners in the second step. |
| Reaction Time | 4 - 24 hours | 6 - 48 hours | Monitored by TLC or GC/MS until starting material is consumed. |
Experimental Protocols
The following are generalized protocols for the sequential Suzuki-Miyaura coupling. Researchers should optimize conditions for their specific substrates.
Protocol 1: First Coupling at the Aryl Iodide Position
This procedure details the reaction of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (Ar¹-B(OH)₂) (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed dioxane/water solvent mixture via cannula.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the intermediate (3-Arylphenyl)boronic ester.
Protocol 2: Second Coupling at the Boronic Ester Position
This procedure details the reaction of the purified intermediate from Protocol 1 with a generic aryl bromide.
Materials:
-
(3-Arylphenyl)boronic ester (from Protocol 1) (1.0 equiv)
-
Aryl bromide (Ar²-Br) (1.1 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
SPhos (0.06 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene and Water (5:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the (3-Arylphenyl)boronic ester, aryl bromide, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent to form the active catalyst, then add it to the main flask.
-
Add the degassed toluene/water solvent mixture via cannula.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 18-24 hours), cool the mixture to room temperature.
-
Perform an aqueous work-up as described in Protocol 1 (dilute with an organic solvent, wash with water and brine).
-
Dry the organic layer, concentrate, and purify the crude residue by flash chromatography or recrystallization to obtain the final unsymmetrical biaryl product.
Workflow Visualization
The following diagram illustrates the general laboratory workflow for the sequential coupling process.
Caption: Laboratory workflow for sequential cross-coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions involving 2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This key building block is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is the primary focus of these protocols.[1][2]
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the efficient construction of C-C and C-heteroatom bonds.[2] The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of reactants.[1][3] this compound is an important bifunctional reagent, possessing both an aryl iodide and a boronic acid pinacol ester. This allows for selective and sequential cross-coupling reactions, making it a versatile component in medicinal chemistry and materials science.[4][5][6]
Palladium Catalyst Systems and Reaction Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst system, which includes the palladium source and a supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7][8] The selection of the base and solvent system is also critical for an efficient reaction.
Data Presentation: Comparison of Palladium Catalyst Systems
The following table summarizes various palladium catalyst systems commonly employed for Suzuki-Miyaura cross-coupling reactions with aryl iodides. While specific data for this compound is compiled from analogous systems, these conditions provide a strong starting point for reaction optimization.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 18 | 65-95 | [9] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | >90 | [9] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 1 | >95 | [9] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | 80 | 12 | ~95 | [9] |
| Pd/C | - | Na₂CO₃ | DME/H₂O | 25 | 1 | >95 | [9] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 120 (µW) | 0.17 | High | [10] |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These protocols should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for many aryl iodide couplings.
Materials:
-
This compound (1.0 equiv)
-
Aryl/vinyl halide or triflate (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the coupling partner, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive flow of inert gas.
-
Add anhydrous DME and a minimal amount of degassed water (e.g., 4:1 DME:water) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Microwave-Assisted Suzuki Coupling using a Buchwald Ligand
This protocol is suitable for rapid reaction optimization and can lead to higher yields in shorter times.
Materials:
-
This compound (1.0 equiv)
-
Aryl/vinyl halide or triflate (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.1 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Microwave vial
-
Inert gas (Argon)
Procedure:
-
In a microwave vial, combine this compound, the coupling partner, Pd₂(dba)₃, XPhos, and K₃PO₄.[10]
-
Purge the vial with argon.
-
Add anhydrous dioxane and degassed water (e.g., 6:1 dioxane:water) via syringe.[10]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-20 minutes.[10]
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a plug of celite, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for a Suzuki-Miyaura Coupling Reaction
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. diva-portal.org [diva-portal.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a building block in medicinal chemistry.
Application Notes: 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Medicinal Chemistry
Introduction
This compound is a versatile synthetic building block with significant applications in medicinal chemistry. As a bifunctional reagent, it incorporates a nucleophilic boronic ester and an electrophilic aryl iodide in the same molecule. This unique structural feature allows for sequential, site-selective cross-coupling reactions, making it an invaluable tool in the construction of complex molecular architectures for drug discovery. The meta-substitution pattern of the iodo and boronate groups provides access to a diverse range of molecular shapes, which is crucial for optimizing ligand-protein interactions.
This document provides detailed application notes and protocols for the use of this compound, with a focus on its application in the synthesis of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK).
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties and safety information for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 408492-28-4 |
| Molecular Formula | C₁₂H₁₆BIO₂ |
| Molecular Weight | 329.97 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 70-75 °C |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF. |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent application of this compound is in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[1] The drug ibrutinib and its analogues are notable examples of covalent BTK inhibitors.[2] The synthesis of these complex molecules often relies on a key biaryl core, which can be efficiently constructed using Suzuki-Miyaura cross-coupling reactions.
The 3-iodophenyl moiety of the building block can be coupled with a suitable heterocyclic partner, while the boronic ester can subsequently react with another aryl or heteroaryl halide. This sequential coupling strategy allows for the convergent and flexible synthesis of a library of potential BTK inhibitors for structure-activity relationship (SAR) studies.
Logical Workflow for BTK Inhibitor Synthesis
Caption: Synthetic workflow for BTK inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound
-
Aryl/heteroaryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, toluene, with water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 equiv), the aryl/heteroaryl bromide (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (typically 2-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Table 2: Representative Suzuki-Miyaura Reaction Conditions
| Aryl Halide Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 6 | 85-95 |
| 2-Bromo-N-methylaniline | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 80-90 |
| 3-Bromophenol | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 4 | 90-98 |
Signaling Pathway
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in B-cell proliferation, differentiation, and survival.[4][5] In B-cell malignancies, this pathway is often constitutively active, promoting uncontrolled cell growth. Covalent BTK inhibitors, synthesized using building blocks like this compound, block the function of BTK and interrupt this signaling cascade.[1]
Caption: BTK signaling pathway and its inhibition.
References
- 1. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel ibrutinib analogues to treat malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile bifunctional monomer employed in the synthesis of advanced organic materials. Its structure, featuring both a reactive iodine atom and a boronic ester group, makes it an ideal building block for creating π-conjugated polymers and macromolecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The meta-substitution pattern of the phenyl ring can be strategically utilized to introduce kinks in a polymer backbone, influencing its morphology and electronic properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative fluorene-based copolymer for potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Application: Synthesis of a Polyfluorene Copolymer for Organic Electronics
In this representative application, this compound is copolymerized with 2,7-dibromo-9,9-dihexylfluorene via a Suzuki polycondensation reaction. The resulting polymer, poly[(9,9-dihexylfluorene-2,7-diyl)-alt-(3-phenylene)], is a conjugated polymer with potential applications as an emissive or charge-transporting material in organic electronic devices. The incorporation of the 3-phenylene unit can modify the electronic properties and processability of the resulting polyfluorene derivative.
Diagram of the Polymerization Reaction
Protecting Group Strategies for Multi-Step Synthesis Involving 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Application Note & Protocols
For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the strategic use of protecting groups is paramount. This is particularly true when employing versatile building blocks such as 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reagent is a valuable component in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, enabling the construction of biaryl and poly-aryl scaffolds prevalent in pharmaceuticals and functional materials.
The presence of both a reactive aryl iodide and a stable pinacol boronate ester in this compound necessitates careful consideration of protecting group compatibility. The chosen protecting groups must be stable under the conditions of the Suzuki-Miyaura coupling and amenable to selective removal without compromising the integrity of the newly formed biaryl structure or the boronate ester, should it be required for subsequent transformations.
This document provides detailed application notes and protocols for the protection, Suzuki-Miyaura coupling, and subsequent deprotection of common functional groups—specifically amines, alcohols, and carboxylic acids—in the context of multi-step syntheses utilizing this compound.
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy is often essential for the synthesis of complex molecules with multiple functional groups.[1] This approach allows for the selective removal of one protecting group in the presence of others, providing precise control over the synthetic route.[1]
Caption: Orthogonal protecting group workflow.
I. Protection of Amino Groups
Primary and secondary amines are nucleophilic and basic, and therefore often require protection to prevent unwanted side reactions during Suzuki-Miyaura coupling. While some Suzuki couplings can proceed with unprotected anilines, protection is generally recommended for robust and high-yielding syntheses.[2]
Recommended Protecting Group: (Unprotected) Dimethylamine
In specific cases, such as with N,N-dimethylaniline, the dimethylamino group is sufficiently non-nucleophilic and stable under typical Suzuki-Miyaura conditions, obviating the need for a formal protecting group.
Reaction Scheme:
Caption: Suzuki coupling with an unprotected amine.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-N,N-dimethylaniline
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-N,N-dimethylaniline (1.0 equiv), this compound (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst and Ligand Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass | Yield (%) |
| 4-Bromo-N,N-dimethylaniline | 200.09 | 1.0 mmol | 200 mg | - |
| 2-(3-Iodophenyl)-...-dioxaborolane | 330.01 | 1.1 mmol | 363 mg | - |
| N,N-Dimethyl-[1,1':3',1''-terphenyl]-4-amine | 259.36 | - | - | Typically >80% |
II. Protection of Hydroxyl Groups
The acidic proton of hydroxyl groups can interfere with organometallic reagents and bases used in cross-coupling reactions. Therefore, protection of alcohols and phenols is often necessary.
Recommended Protecting Group: Methoxymethyl (MOM) Ether
The methoxymethyl (MOM) group is a robust protecting group for alcohols and phenols, stable to a wide range of reaction conditions, including the basic conditions of Suzuki-Miyaura coupling.
Reaction Scheme:
Caption: Multi-step synthesis with MOM protection.
Experimental Protocols
Protocol 1: Protection of 4-Bromophenol with MOM-Cl
-
Reaction Setup: To a solution of 4-bromophenol (1.0 equiv) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).
-
Reagent Addition: Add chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling of 1-Bromo-4-(methoxymethoxy)benzene
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 1-bromo-4-(methoxymethoxy)benzene (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Reaction: Heat the mixture to 80 °C and stir overnight.
-
Workup and Purification: Follow the general workup and purification procedure for Suzuki-Miyaura coupling described above.
Protocol 3: Deprotection of the MOM Ether [3]
-
Method A (TMSOTf/2,2'-bipyridyl): To a solution of the MOM-protected biaryl (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in acetonitrile at 0 °C, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv) dropwise.[3] Stir at room temperature until the starting material is consumed, then add water and continue stirring until the intermediate silyl ether is hydrolyzed.[4]
-
Method B (ZnBr₂/n-PrSH): To a solution of the MOM-protected biaryl (1.0 equiv) in DCM, add zinc bromide (ZnBr₂, 1.0-1.5 equiv) and n-propanethiol (n-PrSH, 2.0-3.0 equiv). Stir at room temperature for a short period (typically <10 minutes).
-
Workup and Purification: Dilute the reaction mixture with an organic solvent, wash with aqueous bicarbonate solution and brine, dry, and concentrate. Purify by column chromatography.
| Step | Starting Material | Product | Typical Yield (%) |
| Protection | 4-Bromophenol | 1-Bromo-4-(methoxymethoxy)benzene | >95% |
| Coupling | 1-Bromo-4-(methoxymethoxy)benzene | 3'-(Methoxymethoxy)-[1,1'-biphenyl] | 80-90% |
| Deprotection | 3'-(Methoxymethoxy)-[1,1'-biphenyl] | [1,1'-Biphenyl]-3-ol | >90% |
III. Protection of Carboxylic Acids
The acidic proton of carboxylic acids can quench organometallic intermediates and interfere with the basic conditions of the Suzuki-Miyaura coupling. Esterification is the most common protection strategy.
Recommended Protecting Group: Methyl Ester
Methyl esters are readily prepared and are generally stable to the conditions of the Suzuki-Miyaura reaction.[5] They can be hydrolyzed under basic or acidic conditions.[5][6]
Reaction Scheme:
Caption: Multi-step synthesis with methyl ester protection.
Experimental Protocols
Protocol 1: Esterification of 4-Bromobenzoic Acid
-
Reaction Setup: Suspend 4-bromobenzoic acid (1.0 equiv) in methanol (MeOH).
-
Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride (SOCl₂, 1.2 equiv) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to afford the methyl ester.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 4-Bromobenzoate [7]
-
Reaction Setup: In a round-bottom flask, combine methyl 4-bromobenzoate (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and triphenylphosphine (PPh₃, 0.08 equiv).[7]
-
Base and Solvent Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv), 1,4-dioxane, and water.[7]
-
Reaction: De-gas the mixture and heat to 80 °C with vigorous stirring until completion.[7]
-
Workup and Purification: Follow the general workup and purification procedure for Suzuki-Miyaura coupling.[7]
Protocol 3: Hydrolysis of the Methyl Ester [5]
-
Reaction Setup: Dissolve the methyl ester (1.0 equiv) in a mixture of methanol and water.
-
Reagent Addition: Add an excess of sodium hydroxide (NaOH, e.g., 3.0 equiv).
-
Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous residue with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with water, and dry to obtain the carboxylic acid.
| Step | Starting Material | Product | Typical Yield (%) |
| Protection | 4-Bromobenzoic acid | Methyl 4-bromobenzoate | >95% |
| Coupling | Methyl 4-bromobenzoate | Methyl 3'-phenyl-[1,1'-biphenyl]-4-carboxylate | 85-95%[7] |
| Deprotection | Methyl 3'-phenyl-[1,1'-biphenyl]-4-carboxylate | 3'-Phenyl-[1,1'-biphenyl]-4-carboxylic acid | >90% |
Conclusion
The successful implementation of multi-step syntheses involving this compound hinges on the judicious selection and application of protecting groups. The protocols outlined above for amino, hydroxyl, and carboxylic acid functionalities provide robust starting points for a variety of synthetic endeavors. Researchers should note that while these protecting groups and conditions are broadly applicable, optimization may be necessary for specific substrates, particularly those with complex steric or electronic properties. Careful consideration of orthogonal strategies will further empower the synthesis of highly functionalized and complex molecular architectures.
References
- 1. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portal.amelica.org [portal.amelica.org]
- 6. Methyl Esters [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura coupling reactions, with a specific focus on reactions involving substrates like 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Understanding Your Reagent: this compound
It is important to recognize that this molecule contains two reactive sites for cross-coupling: an aryl iodide and a pinacol boronic ester . The aryl iodide is typically more reactive in palladium-catalyzed cross-coupling reactions.[1] Therefore, if you are reacting this molecule with another arylboronic acid or ester, the C-I bond is expected to react. Conversely, if your goal is to use the boronic ester functionality, you would couple it with a different aryl halide (e.g., an aryl bromide or chloride). This guide will address troubleshooting for low yields assuming the more common scenario: using the boronic ester to couple with an aryl halide partner.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to fundamental reaction parameters. A systematic check of your reagents and setup is the first step.[2]
-
Reagent Quality:
-
Boronic Ester Stability: While pinacol esters are more stable than boronic acids, they can degrade over time.[3] Electron-deficient boronic esters can be susceptible to protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom.[2] Always use fresh, high-purity reagents.
-
Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl.[2] While aryl iodides are highly reactive, this can sometimes lead to faster side reactions if conditions are not optimal.[4]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Oxidation of the phosphine ligand or decomposition of the palladium precatalyst can inhibit the reaction. Ensure they have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can deactivate the active Pd(0) catalyst and promote the homocoupling of boronic acids.[2][4] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Ensure your base is pure and has been stored correctly.
-
Q2: I suspect protodeboronation of my boronic ester is the main issue. How can I minimize this side reaction?
A2: Protodeboronation is a common cause of low yields.[2] Here are several strategies to mitigate it:
-
Choice of Base: The base activates the boronic ester but can also promote protodeboronation.[5] Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[2][6]
-
Anhydrous Conditions: Minimizing water content can reduce the rate of protodeboronation.
-
Reaction Time and Temperature: Optimize the reaction to proceed as quickly and at as low a temperature as possible. Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[2]
Q3: What are the most common side products and how can I avoid them?
A3: Besides the desired product, you may observe byproducts from several side reactions:
-
Homocoupling: This results in a biaryl product formed from two molecules of your boronic ester. It is often caused by the presence of oxygen or if the palladium catalyst is Pd(II) and has not been reduced to Pd(0).[4] Thoroughly degassing the reaction mixture is the best way to prevent this.
-
Dehalogenation: The aryl halide starting material is converted to an arene (the halogen is replaced by hydrogen). This can occur if a hydride source is present in the reaction mixture.[4]
-
Protodeboronation: As discussed in Q2, this is the replacement of the boronic ester group with a hydrogen atom.
Q4: How do I choose the right catalyst, ligand, and base for coupling with an aryl iodide?
A4: The catalyst system is the most critical factor for a successful reaction.
-
Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging or sterically hindered substrates, more advanced systems are needed.[6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[6][7] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8]
-
Base: A base is required to activate the boronic ester for the transmetalation step.[9] The choice is crucial and depends on the substrates. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH).[10][11] For sterically hindered substrates, stronger bases may be required.[12]
Q5: My reaction seems to stall or is very slow, even with an aryl iodide. What could be the cause?
A5: While aryl iodides are generally very reactive, some issues can arise:
-
Halide Inhibition: The iodide anion (I⁻) produced during the reaction can coordinate to the palladium center and inhibit the catalytic cycle. This can be particularly problematic in certain solvents. Changing the solvent from THF to toluene has been shown to minimize this inhibition.[13]
-
Inefficient Intermediate Turnover: With traditional PPh₃ ligands, the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate can be surprisingly stable and slow to react further, especially at lower temperatures (~50 °C).[14] Increasing the temperature or switching to a more effective ligand system (like a Buchwald ligand) can overcome this issue.
Data Presentation
Table 1: Troubleshooting Checklist for Low Suzuki Coupling Yield
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst/ligand | Use fresh, properly stored catalyst and ligand. Ensure an inert atmosphere.[2] |
| Poor quality reagents | Use high-purity, fresh boronic ester and aryl halide. | |
| Insufficiently inert atmosphere | Thoroughly degas solvents and purge the reaction vessel with Ar or N₂.[2] | |
| Incorrect base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, THF/water).[11] | |
| Significant Protodeboronation | Presence of water; base is too strong | Use anhydrous conditions and a milder base (e.g., K₃PO₄, KF).[2] |
| Reaction time too long or temp too high | Optimize for shorter reaction times and lower temperatures. | |
| Significant Homocoupling | Presence of oxygen | Thoroughly degas the reaction mixture.[4] |
| Incomplete reduction of Pd(II) precatalyst | Ensure proper precatalyst activation conditions. | |
| Dehalogenation of Aryl Halide | Hydride source in the reaction | Use high-purity solvents and reagents. Avoid certain additives that can be hydride sources.[4] |
| Reaction Stalls | Halide inhibition by iodide byproduct | Change solvent from THF to toluene.[13] |
| Stable Pd(II)-I intermediate (with PPh₃) | Increase temperature or switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).[14] |
Table 2: Recommended Catalyst Systems for Aryl Iodide Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Buchwald ligands are highly effective for a broad range of substrates, including hindered ones.[6] |
| Pd(PPh₃)₄ | None | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A classic, often effective for simple substrates. May require higher temperatures.[15][16] |
| PdCl₂(dppf) | None | K₂CO₃, K₃PO₄ | DMF, Dioxane | Another robust and widely used catalyst system. |
Visualizations
Catalytic Cycle and Failure Points
Caption: The Suzuki-Miyaura catalytic cycle with key failure points highlighted.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol outlines a general starting point for the Suzuki coupling of an aryl iodide with this compound, assuming the boronic ester is the desired reactive partner.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 0.5 mmol), the boronic ester (0.6 mmol), and the base (1.25 mmol).[17]
-
Inerting: Seal the flask, then carefully evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide). Bubble the inert gas through the solution for an additional 10-15 minutes.[16]
-
Finally, add the palladium catalyst system under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Solvent Degassing
Ensuring an oxygen-free solvent is critical for reaction success.
-
Sparge with Inert Gas: Place the solvent in a flask with a gas inlet tube that reaches below the solvent surface and a gas outlet. Bubble a steady stream of inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[11]
-
Freeze-Pump-Thaw (for highly sensitive reactions):
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Once frozen, apply a high vacuum to the flask for several minutes to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and allow the solvent to thaw completely. Gases trapped in the frozen solvent will be released into the headspace.
-
Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.
-
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions. The focus is on identifying and mitigating common side reactions to improve product yield and purity.
Troubleshooting Guide: Common Side Reactions
Users of this compound in Suzuki-Miyaura coupling reactions may encounter two primary side reactions: protodeboronation and homocoupling . This guide provides a systematic approach to diagnosing and preventing these undesired transformations.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common side reactions in Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is an undesired side reaction where the C-B bond of the boronic ester is cleaved and replaced by a C-H bond. In the case of this compound, this results in the formation of iodobenzene. This side reaction consumes the boronic ester, reducing the yield of the desired cross-coupled product. It is particularly prevalent under basic conditions, which are typical for Suzuki-Miyaura reactions.
Q2: How can I prevent protodeboronation?
Several strategies can be employed to minimize protodeboronation:
-
Choice of Base: Milder bases are generally preferred. Strong bases can accelerate the rate of protodeboronation.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can favor the desired cross-coupling over protodeboronation.
-
Catalyst System: Employing a highly active palladium catalyst and a suitable ligand can accelerate the cross-coupling reaction, thereby outcompeting the slower protodeboronation.
The following diagram illustrates the decision-making process for preventing protodeboronation:
Technical Support Center: 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura borylation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. | Ensure the use of a fresh, high-quality palladium catalyst and phosphine ligand. Consider using a pre-catalyst like XPhos-Pd-G2 which is bench-stable.[1] |
| Poor Quality Reagents: The starting material (1,3-diiodobenzene), bis(pinacolato)diboron (B₂pin₂), or solvent may be of low purity or contain inhibitors. | Use freshly purified starting materials and anhydrous, degassed solvents. The quality of B₂pin₂ is crucial; consider using a fresh batch.[2] | |
| Insufficient Degassing: Oxygen in the reaction mixture can deactivate the palladium catalyst. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] | |
| Inappropriate Base: The choice and quality of the base are critical. Weak bases like potassium acetate (KOAc) are often preferred to prevent side reactions.[3] Anhydrous conditions for the base can also be important.[2] | Use a dry, finely powdered weak base such as KOAc. Other bases like potassium phosphate (K₃PO₄) can be effective but might promote side reactions if not carefully controlled. | |
| Incomplete Reaction (Significant Starting Material Remains) | Suboptimal Temperature: The reaction temperature may be too low for efficient catalytic turnover, especially with less reactive aryl halides. | Gradually increase the reaction temperature. While many borylations proceed at 80-100°C, some systems may require up to 120°C.[4] Monitor for potential decomposition at higher temperatures. |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Extend the reaction time and monitor the progress by TLC or GC-MS. | |
| Catalyst Inhibition: Halide ions generated during the reaction can sometimes inhibit the catalyst.[5] | Changing the solvent from THF to toluene has been shown to minimize halide inhibition in some Suzuki-Miyaura couplings.[5] | |
| Formation of Side Products (e.g., Homocoupling, Protodeborylation) | Excessively Strong Base: Stronger bases can promote the Suzuki-Miyaura coupling of the newly formed boronic ester with the starting aryl iodide, leading to homocoupling byproducts. | Use a weaker base like potassium acetate (KOAc) or potassium phenoxide.[3][6] |
| Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the boronic ester to the corresponding boronic acid, and subsequently to protodeborylation (replacement of the boryl group with hydrogen). | Ensure all reagents and solvents are anhydrous. | |
| Oxygen Contamination: Oxygen can promote the homocoupling of boronic acids.[7] | Meticulous degassing and maintenance of an inert atmosphere are crucial. | |
| Difficult Purification (Product co-elutes with starting material or byproducts) | Similar Polarity: The product, this compound, and the starting material, 1,3-diiodobenzene, can have very similar polarities, making chromatographic separation challenging.[8] | If the reaction has gone to completion, a simple filtration and solvent evaporation may be sufficient. If separation is necessary, try different solvent systems for column chromatography (e.g., hexane/ethyl acetate gradients). Using neutral alumina instead of silica gel can sometimes improve separation.[9] |
| Hydrolysis on Silica Gel: Pinacol boronic esters can be sensitive to hydrolysis on standard silica gel.[10] | Use silica gel that has been pre-treated with boric acid to reduce its Lewis basicity.[10] Alternatively, perform the chromatography quickly. | |
| Crystallization Issues: The product may be an oil or difficult to crystallize. | If the product is an oil, purification by column chromatography is the primary method.[9] If purification is still challenging, consider converting the pinacol ester to the more crystalline N-methyliminodiacetic acid (MIDA) boronate ester for purification, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the synthesis of this compound?
A1: A variety of palladium-based catalysts can be effective. A common and efficient system is the combination of a palladium source like Pd(dba)₂ or PdCl₂(dppf) with a suitable phosphine ligand.[4][11] For improved efficiency and air stability, catalyst systems using bulky, electron-rich phosphine ligands like SPhos or t-Bu-DPEphos are recommended.[4][12] These systems often allow for lower catalyst loadings and milder reaction conditions.[12][13]
Q2: Which solvent is most suitable for this Miyaura borylation reaction?
A2: Anhydrous, polar aprotic solvents are generally preferred. Dioxane is a commonly used solvent that has shown good results.[4] Toluene can also be an effective solvent.[11] The choice of solvent can sometimes influence the reaction rate and selectivity.
Q3: Why is a weak base like potassium acetate (KOAc) typically used?
A3: A weak base is crucial to prevent the newly formed boronic ester from participating in a subsequent Suzuki-Miyaura cross-coupling reaction with the starting 1,3-diiodobenzene, which would lead to undesired homocoupling byproducts.[3] Stronger bases can promote this side reaction, reducing the yield of the desired product.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, it's important to find a solvent system that provides good separation between the starting material (1,3-diiodobenzene) and the product. However, be aware that the product and starting material can have very similar Rf values, which can make TLC monitoring challenging.[8] GC-MS is generally a more reliable method for monitoring the conversion.
Q5: What are the best practices for purifying the final product?
A5: If the reaction proceeds to full conversion, purification can be straightforward. After the reaction, the mixture is typically filtered to remove the base and palladium residues, and the solvent is removed under reduced pressure. If further purification is needed, flash column chromatography is the most common method. To avoid hydrolysis of the boronic ester on silica gel, it is advisable to use silica gel pre-treated with boric acid or to perform the chromatography rapidly.[10] In cases where the product and starting material are difficult to separate, recrystallization from a suitable solvent system (e.g., hexane) can be attempted if the product is a solid.
Q6: My NMR spectrum shows signals for both my product and the starting material in a 1:1 ratio even after column chromatography. What should I do?
A6: This indicates co-elution, a common problem due to the similar polarities of the aryl iodide and the corresponding aryl boronic ester.[8] First, try to optimize the reaction to achieve full conversion of the starting material. If separation is unavoidable, you can try alternative chromatographic conditions, such as using a different stationary phase (e.g., neutral alumina) or a different eluent system.[9] Another strategy is to convert the impure product mixture to the corresponding boronic acid by hydrolysis, which will have a significantly different polarity and should be easier to separate from the unreacted aryl iodide. The purified boronic acid can then be re-esterified with pinacol if needed.
Experimental Protocols
General Protocol for Miyaura Borylation of 1,3-Diiodobenzene
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
1,3-Diiodobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(dba)₂/phosphine ligand)
-
Potassium acetate (KOAc), anhydrous and finely powdered
-
Anhydrous dioxane (or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3-diiodobenzene, bis(pinacolato)diboron (typically 1.1-1.5 equivalents), potassium acetate (typically 1.5-3.0 equivalents), and the palladium catalyst (typically 1-3 mol%).
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filter cake with the same solvent.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization if applicable.
| Parameter | Typical Range | Notes |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates, but can also lead to decomposition.[4] |
| Reaction Time | 2 - 24 hours | Monitor reaction for completion. |
| Catalyst Loading | 1 - 5 mol % | Lower catalyst loadings are possible with highly active catalyst systems.[12] |
| Base | 1.5 - 3.0 equiv. | Anhydrous, weak bases like KOAc are preferred.[11] |
| B₂pin₂ | 1.1 - 1.5 equiv. | A slight excess is typically used to ensure complete conversion of the aryl halide. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the Miyaura borylation reaction.
References
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]
- 13. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Suzuki-Miyaura cross-coupling reactions involving 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of biaryl products derived from this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in removing unreacted this compound | The starting material and the desired biphenyl product may have similar polarities, making separation by standard column chromatography challenging. | - Optimize Column Chromatography: Use a shallow gradient of a less polar eluent system (e.g., hexane/ethyl acetate or petroleum ether/ethyl acetate) to improve separation.[1] - Recrystallization: If the product is a solid, recrystallization can be an effective method to isolate it from the starting material. - Derivatization: Convert the unreacted boronic ester to a more polar boronic acid by hydrolysis, which can then be removed by a basic aqueous wash. |
| Presence of homocoupling byproduct (3,3'-diiodo-biphenyl or biphenyl from the coupling partner) | - The reaction may have been exposed to oxygen.[2] - The palladium catalyst may have been partially oxidized. | - Column Chromatography: Careful column chromatography with an appropriate solvent system is often required to separate the desired product from the homocoupling byproduct, which may have a similar polarity.[1] - Recrystallization: If the desired product and the homocoupling byproduct have different solubilities, recrystallization can be an effective separation method. |
| Product is an oil and will not crystallize | - Presence of impurities inhibiting crystallization. - The product may be intrinsically an oil at room temperature. | - Purify by Column Chromatography: This is the most suitable method for purifying oily products.[3] - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane. |
| Low yield after purification | - Incomplete reaction. - Loss of product during aqueous work-up due to some water solubility. - Product loss during column chromatography due to strong adsorption on silica gel. - Inefficient recrystallization. | - Monitor Reaction: Ensure the reaction has gone to completion using TLC or LC-MS. - Work-up: Minimize the volume of aqueous washes and back-extract the aqueous layers with the organic solvent. - Chromatography: Use a less polar eluent if possible, or consider using a different stationary phase like neutral alumina. - Recrystallization: Optimize the solvent system and cooling process to maximize crystal formation. |
| Product decomposition on silica gel column | Boronic esters can be sensitive to the acidic nature of silica gel, leading to hydrolysis or degradation. | - Use Neutral Alumina: Substitute silica gel with neutral alumina as the stationary phase. - Deactivate Silica Gel: Flush the silica gel column with a solvent system containing a small amount of a basic modifier like triethylamine before loading the sample. - Minimize Contact Time: Perform flash chromatography to reduce the time the compound spends on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying the product of my Suzuki-Miyaura reaction?
A standard aqueous work-up is the essential first step. This involves diluting the reaction mixture with an organic solvent (such as ethyl acetate or dichloromethane) and washing with water or brine to remove water-soluble byproducts and inorganic salts.
Q2: How can I remove the palladium catalyst from my product?
Residual palladium can often be removed by filtering the crude product solution through a pad of Celite®. For more complete removal, specialized metal scavengers can be employed.
Q3: What are the common byproducts I should expect in a Suzuki-Miyaura reaction with this compound?
Common byproducts include homocoupled products (from the boronic ester or its coupling partner), dehalogenated starting material (iodobenzene), and protodeboronated starting material (benzene).[4][5]
Q4: How do I choose a suitable solvent system for column chromatography?
The ideal solvent system will provide good separation between your desired product and impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for many biaryl compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate.[1] The polarity of the eluent is gradually increased to elute the compounds from the column.
Q5: What are some good recrystallization solvents for 3-substituted biphenyl compounds?
Commonly used solvents for the recrystallization of biphenyl derivatives include ethanol, methanol, or a mixture of solvents like methanol/dichloromethane.[3] The choice of solvent will depend on the specific properties of your product.
Experimental Protocols
General Aqueous Work-up Procedure
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water, followed by a wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Column Chromatography for Purification of a 3-Arylphenyl Product
-
TLC Analysis: Develop a suitable solvent system using TLC. A good separation is indicated by a clear difference in the Rf values of the product and impurities. For biphenyl compounds, a starting point could be a mixture of petroleum ether and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
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Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Recrystallization of a Solid 3-Substituted Biphenyl Product
-
Solvent Selection: Choose a solvent or a solvent pair in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common choices include ethanol or methanol/dichloromethane.[3]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Representative TLC and Column Chromatography Solvent Systems for 3-Substituted Biphenyls
| Entry | Product Type | TLC Solvent System (v/v) | Column Chromatography Eluent |
| 1 | Non-polar 3-arylphenyl | Hexane / Ethyl Acetate (9:1) | Gradient of Hexane to Hexane / Ethyl Acetate (9:1) |
| 2 | Moderately polar 3-arylphenyl | Petroleum Ether / Ethyl Acetate (4:1) | Gradient of Petroleum Ether to Petroleum Ether / Ethyl Acetate (4:1)[1] |
| 3 | Polar 3-arylphenyl with functional groups | Dichloromethane / Methanol (98:2) | Gradient of Dichloromethane to Dichloromethane / Methanol (98:2) |
Table 2: Common Recrystallization Solvents for Biphenyl Derivatives
| Solvent/Solvent System | Typical Product Characteristics |
| Ethanol | Good for moderately polar biphenyls. |
| Methanol | Suitable for more polar biphenyls. |
| Methanol / Dichloromethane | A good combination for compounds that are too soluble in dichloromethane and not soluble enough in methanol.[3] |
| Toluene | Effective for less polar biphenyls. |
| Hexane / Ethyl Acetate | A good solvent pair for inducing crystallization of non-polar to moderately polar compounds. |
Visualizations
Caption: General workflow for the purification of products from Suzuki-Miyaura reactions.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing deboronation of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deboronation of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the arylboronic ester is cleaved and replaced by a carbon-hydrogen bond. In the case of this compound, this results in the formation of iodobenzene. This side reaction consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process.
Q2: What are the main factors that promote the deboronation of this compound?
A2: Several factors can accelerate the rate of deboronation:
-
pH: The reaction is highly sensitive to pH. Basic conditions, which are common in Suzuki-Miyaura couplings, can promote the hydrolysis of the pinacol ester to the more reactive boronic acid, which can then undergo protodeboronation.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of deboronation.[2]
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Base: The choice and concentration of the base are critical. Strong bases can accelerate deboronation.[3]
-
Solvent: The presence of water and other protic solvents can serve as a proton source for deboronation.[2]
-
Catalyst System: An inefficient palladium catalyst that leads to a slow cross-coupling reaction will allow more time for the deboronation side reaction to occur.[4]
-
Reaction Time: Longer reaction times can lead to a greater extent of deboronation.
Q3: Is the pinacol ester of 3-iodophenylboronic acid more stable than the boronic acid itself?
A3: Yes, in general, pinacol esters are more stable and less prone to deboronation than their corresponding boronic acids.[5] The pinacol group provides steric hindrance around the boron atom, protecting it from attack.[6] However, under the basic and aqueous conditions often used in Suzuki-Miyaura reactions, the pinacol ester can hydrolyze to the boronic acid, which is more susceptible to deboronation.[1]
Troubleshooting Guide
Issue 1: Low yield of the desired cross-coupled product and significant formation of iodobenzene.
This is a clear indication that deboronation is a major competing side reaction.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Action | Rationale |
| Base is too strong or concentration is too high. | Switch to a milder base such as K₃PO₄ or Cs₂CO₃. Use the minimum effective concentration of the base. | Milder bases are less likely to promote the rapid hydrolysis and subsequent deboronation of the boronic ester.[3] |
| Reaction temperature is too high. | Lower the reaction temperature. Start with a lower temperature (e.g., 60-80 °C) and only increase if the desired reaction is too slow. | Lower temperatures will decrease the rate of the deboronation side reaction more significantly than the desired coupling reaction.[2] |
| Presence of excess water. | Use anhydrous solvents and ensure all glassware is thoroughly dried. If a co-solvent is needed, use a minimal amount of water. | Water is a proton source for deboronation. Minimizing its presence can suppress this side reaction.[2] |
| Inefficient catalyst system. | Optimize the palladium catalyst and ligand. Consider using a more active catalyst system, such as one with a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos), to accelerate the desired cross-coupling. | A faster rate of the desired reaction will outcompete the slower deboronation side reaction.[4] |
| Prolonged reaction time. | Monitor the reaction closely by TLC, GC-MS, or HPLC and stop the reaction as soon as the starting materials are consumed. | Minimizing the reaction time reduces the exposure of the boronic ester to conditions that favor deboronation. |
Issue 2: Reaction is sluggish and incomplete, even with attempts to minimize deboronation.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Action | Rationale |
| Poor catalyst activity or deactivation. | Ensure an inert atmosphere by thoroughly degassing the solvent and reagents. Use fresh, high-purity catalyst and ligands. A modest increase in catalyst loading may be beneficial. | Oxygen can deactivate the palladium catalyst.[4] |
| "Slow-release" strategy may be beneficial. | Consider converting the pinacol boronate to a more stable derivative, such as an MIDA (N-methyliminodiacetic acid) boronate, which will slowly release the active boronic acid under the reaction conditions. | This strategy keeps the concentration of the reactive boronic acid low throughout the reaction, minimizing deboronation while still allowing for efficient cross-coupling.[7] |
Quantitative Data Summary
Table 1: Relative Stability of Phenylboronic Pinacol Esters with Different Substituents to Hydrolysis
| Substituent on Phenyl Ring | Relative Rate of Hydrolysis (Half-life in minutes at pH 7.4) |
| 4-Methoxy (electron-donating) | Slower (longer half-life) |
| Unsubstituted | Moderate |
| 4-Hydroxy (electron-donating) | ~10 |
| 4-Acetamido (electron-withdrawing) | ~10 |
Data extrapolated from qualitative and quantitative studies on substituted phenylboronic esters. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially accelerating hydrolysis.[6]
Table 2: Effect of Base on Deboronation (Qualitative)
| Base | Solvent System | Temperature (°C) | Expected Deboronation |
| K₃PO₄ | Dioxane/H₂O | 80 | Lower |
| K₂CO₃ | Dioxane/H₂O | 80 | Moderate |
| Cs₂CO₃ | Dioxane/H₂O | 80 | Lower to Moderate |
| NaOH | Dioxane/H₂O | 80 | Higher |
This table is a qualitative guide based on general principles of Suzuki-Miyaura reactions. Milder inorganic bases are generally preferred to minimize deboronation.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a mild, anhydrous base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more active catalyst like Pd(OAc)₂/SPhos, 1-2 mol%) under the inert atmosphere.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., dioxane or toluene) via syringe. If a co-solvent is necessary, use a minimal amount of degassed water (e.g., a 10:1 organic solvent to water ratio).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or HPLC. Analyze for the consumption of starting materials and the formation of both the desired product and the iodobenzene byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Analytical Method for Monitoring Deboronation by HPLC
This is a general method and may require optimization for your specific reaction mixture.
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere. Quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile) to a known volume (e.g., 1 mL). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with a 50:50 mixture and ramp up to 95% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material and the iodobenzene byproduct have significant absorbance (e.g., 254 nm).
-
-
Quantification: Create a calibration curve for both this compound and iodobenzene using standard solutions of known concentrations. Use the peak areas from the HPLC chromatograms of the reaction aliquots to determine the concentration of each species over time.
Visualizations
Caption: Pathway of deboronation competing with Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for minimizing deboronation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 3. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
Improving the stability and shelf-life of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during storage, handling, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this and other pinacol boronic esters is hydrolysis of the C-B bond, which cleaves the pinacol group to form the corresponding 3-iodophenylboronic acid.[1][2] This reaction is catalyzed by the presence of moisture. Due to the electron-withdrawing nature of the iodine substituent, this compound may be more susceptible to hydrolysis compared to electron-rich aryl boronic esters.[3]
Q2: What are the optimal storage and handling conditions for this reagent?
A2: To maximize shelf-life, the reagent should be stored under conditions that minimize exposure to moisture and heat. Based on data for analogous compounds and general best practices for boronic esters, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[1][4] | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[5] |
| Container | Tightly sealed, opaque vial[5] | Prevents ingress of atmospheric moisture and protects from light-induced degradation. |
| Handling | Use in a dry, well-ventilated area or glovebox.[5] | Minimizes exposure to ambient moisture during weighing and dispensing. |
Always handle the compound in accordance with good industrial hygiene and safety procedures.[6]
Q3: How can I accurately determine the purity of my this compound sample, considering its instability?
A3: Accurate purity assessment is challenging due to the compound's propensity to hydrolyze during analysis, especially with reverse-phase HPLC (RP-HPLC).[2][7] Two recommended methods are:
-
Stability-Indicating HPLC: This requires specific conditions to prevent on-column degradation. Strategies include using an aprotic diluent (e.g., acetonitrile), a mobile phase with a high pH (e.g., pH 12) to stabilize the boronate ester, or a column with low silanol activity.[2][3]
-
Quantitative NMR (qNMR): This is a primary analytical method that can determine purity without a specific reference standard of the analyte.[8] By using a certified internal standard, qNMR provides an absolute purity value and can simultaneously quantify the boronic ester and its boronic acid degradant.[6]
For a detailed methodology, please refer to the "Experimental Protocols" section.
Q4: What is the expected shelf-life of this compound?
A4: Specific shelf-life data for this compound is not publicly available and is highly dependent on storage conditions and handling. When stored under the recommended conditions (refrigerated, under inert gas, tightly sealed), pinacol boronic esters can be stable for months to years. However, frequent opening of the container, storage at room temperature, or in a humid environment will significantly shorten its shelf-life. It is best practice to regularly assess the purity of the material, especially for long-term projects or before use in critical applications.
Troubleshooting Guides
Guide 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Low or no yield is a common issue in Suzuki-Miyaura coupling. The following guide provides a systematic approach to troubleshooting the problem.
| Problem | Potential Cause | Recommended Action |
| No product formation, starting materials remain | Reagent Quality: The boronic ester has significantly degraded to boronic acid, which can be less reactive or prone to side reactions.[9] | Verify the purity of the boronic ester using HPLC or qNMR (see protocols below). If purity is low, consider purchasing a fresh batch. |
| Catalyst Inactivity: The palladium catalyst or ligand has decomposed. | Use a fresh source of catalyst and ligand. Ensure they have been stored correctly under an inert atmosphere. | |
| Insufficient Degassing: Oxygen in the reaction mixture can lead to catalyst decomposition and homocoupling of the boronic ester.[10] | Degas solvents thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles. | |
| Low product yield with side products | Protodeboronation: The C-B bond is cleaved and replaced with a hydrogen atom, especially with electron-deficient boronic acids and strong bases.[10] | Use a milder base (e.g., K₃PO₄, K₂CO₃, CsF).[10] Minimize water content in the reaction if possible, as water can be a proton source.[1] |
| Homocoupling: Two molecules of the boronic ester couple to form a biaryl byproduct. This is often promoted by the presence of oxygen. | Ensure rigorous exclusion of oxygen. Sometimes, lowering the catalyst loading can reduce homocoupling. | |
| Incomplete Reaction: The reaction has not reached completion. | Increase reaction time or temperature moderately. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. Be aware that excessive heat can also lead to degradation.[10] | |
| Difficulty purifying the product | Co-elution with Byproducts: The desired product has a similar polarity to byproducts like homocoupled species or residual starting materials. | Optimize column chromatography conditions (e.g., try a different solvent system or a different stationary phase). Recrystallization may be an effective alternative. |
Experimental Protocols
Protocol 1: Stability-Indicating Purity Assessment by RP-HPLC
This method is designed to minimize on-column hydrolysis of the boronic ester, allowing for accurate quantification of the ester and its primary degradant, 3-iodophenylboronic acid.
References
- 1. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting palladium catalyst deactivation in the presence of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering palladium catalyst deactivation, specifically in the context of reactions involving 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to palladium catalyst deactivation during Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura reaction using this compound is resulting in low to no yield of the desired product. What are the likely causes related to catalyst deactivation?
Answer:
Low or no product yield is a common problem that can often be traced back to the deactivation of the palladium catalyst. Several factors could be at play, and a systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Oxidation: The active Pd(0) species is susceptible to oxidation to Pd(II) by atmospheric oxygen, which is not catalytically active in the primary cycle.
-
Diagnosis: The reaction mixture may change color, and you may observe the formation of palladium black.
-
Solution: Ensure rigorous degassing of all solvents, reagents, and the reaction vessel. Employ techniques such as sparging with an inert gas (Argon or Nitrogen) or using the freeze-pump-thaw method.[1]
-
-
Palladium Black Formation: The active palladium catalyst can agglomerate into larger, inactive palladium clusters, commonly known as palladium black.[2]
-
Diagnosis: A visible black precipitate forms in the reaction mixture.
-
Solution: This can be caused by high temperatures, high catalyst loading, or degradation of the supporting ligand. Try lowering the reaction temperature, reducing the catalyst loading, or screening different phosphine ligands that can better stabilize the palladium nanoparticles.
-
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be oxidized by trace amounts of oxygen to form phosphine oxides.[2][3] Phosphine oxides do not coordinate well with the palladium center, leading to catalyst deactivation.
-
Diagnosis: This can be difficult to observe directly during the reaction but can be inferred if other causes are ruled out. Analysis of the crude reaction mixture by 31P NMR spectroscopy can identify the presence of phosphine oxides.
-
-
Iodide Poisoning: While aryl iodides are highly reactive in oxidative addition, the resulting iodide ligand on the palladium center can sometimes form inactive bridged palladium dimers.[4]
-
Diagnosis: This is a more subtle cause of deactivation and may be suspected if the reaction stalls, especially at lower temperatures.
-
Solution: The effect of iodide can be complex, as it can also be beneficial in some cases. If iodide poisoning is suspected, screening different ligands or additives may be necessary to disrupt the formation of inactive dimers.
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.[4][5]
-
Diagnosis: The reaction may be sluggish from the start.
-
Solution: Consider switching to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst that is designed for easy activation.
-
Issue 2: Formation of Homocoupling Product
Question: I am observing a significant amount of the homocoupling product of my boronic ester. What is causing this side reaction and how can I prevent it?
Answer:
The formation of a biaryl product from the coupling of two boronic ester molecules is a common side reaction that competes with the desired cross-coupling. This is often linked to catalyst deactivation or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Presence of Oxygen: The primary cause of boronic acid/ester homocoupling is the presence of oxygen. Oxygen can react with the Pd(0) catalyst to form a palladium-peroxo species, which then promotes the homocoupling pathway.[4]
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective way to minimize this side reaction.
-
-
Use of Pd(II) Pre-catalysts: When a Pd(II) pre-catalyst is used, a portion of it can be reduced to Pd(0) through the homocoupling of the boronic ester, especially in the presence of oxygen.
-
Solution: Using a Pd(0) source directly can sometimes mitigate this issue. Alternatively, ensuring efficient and rapid reduction of the Pd(II) pre-catalyst to Pd(0) at the start of the reaction can favor the cross-coupling pathway.
-
Logical Troubleshooting Workflow
To systematically diagnose the issue, follow the workflow below.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: Can the iodide from this compound poison the palladium catalyst?
A1: The role of iodide in palladium catalysis can be complex. While aryl iodides are excellent substrates for the initial oxidative addition step due to the relatively weak C-I bond, the resulting iodide ligand on the palladium center can, under certain conditions, form inactive µ-iodide bridged palladium dimers.[4] However, in other contexts, iodide has been shown to accelerate the catalytic cycle.[6] If you suspect iodide poisoning is leading to catalyst deactivation, especially at lower reaction temperatures, consider screening different ligands or additives that may disrupt the formation of these inactive dimers.
Q2: What are the visible signs of catalyst deactivation?
A2: The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[2] This indicates that the palladium has aggregated into an inactive, bulk metallic form. Another sign is a color change in the reaction mixture that is not associated with product formation. Additionally, if reaction monitoring by TLC or LC-MS shows that the reaction has stalled before completion, it is a strong indication of catalyst deactivation.
Q3: How important is the purity of this compound and other reagents?
A3: Reagent purity is critical for the success of Suzuki-Miyaura reactions. Impurities can act as catalyst poisons, leading to deactivation. Boronic esters can be susceptible to hydrolysis and protodeboronation, so it is important to use high-purity, and if necessary, freshly prepared or purified reagents. Solvents should be anhydrous and thoroughly degassed, as both water and oxygen can have detrimental effects on the catalyst and substrates.
Q4: My reaction starts but then stops before all the starting material is consumed. What could be the cause?
A4: This phenomenon, known as reaction stalling, is a classic sign of progressive catalyst deactivation. The catalyst is initially active but is slowly being converted to an inactive form over the course of the reaction. This could be due to gradual poisoning by an impurity, slow degradation of the ligand, or the gradual formation of inactive palladium species like palladium black. To address this, focus on improving the purity of all reagents and ensuring a strictly inert atmosphere throughout the reaction. A slow-release strategy for one of the reagents might also be beneficial in some cases.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Aryl Halide | Boronic Acid/Ester | Yield (%) | Reference |
| 1 | 2-Methylphenyl bromide | Phenylboronic acid | 89 | [5] |
| 0.5 | 4-Iodoacetophenone | Phenylboronic acid | >99 | [7] |
| 0.1 | 4-Bromoacetophenone | Phenylboronic acid | 98 | [8] |
| 0.05 | 4-Chlorotoluene | Phenylboronic acid | 95 | [3] |
Table 2: Influence of Water on Suzuki-Miyaura Reaction Yield
| Aryl Halide | Boronic Ester | Solvent System | Water Content | Yield (%) | Reference |
| Aryl Bromide | Arylboronic acid | THF/H₂O | 2:1 ratio | 95 | [8] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Dioxane | Anhydrous | 78 | [9] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Dioxane/H₂O | 10:1 ratio | 92 | [9] |
| Aryl Halide | dan-protected Arylboronic Acid | Toluene | With added H₂O | Inhibited | [10] |
Table 3: Comparison of Different Phosphine Ligands
| Palladium Precursor | Phosphine Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 85 | [3] |
| Pd(OAc)₂ | PCy₃ | 4-Chlorotoluene | Phenylboronic acid | 92 | [3] |
| Pd₂(dba)₃ | SPhos | 2-Bromopyridine | Arylboronic pinacol ester | 15 | [11] |
| Pd(OAc)₂ | XPhos | 4-Chloroanisole | Phenylboronic acid | 99 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl or heteroaryl bromide.
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) to the flask via syringe.
-
Reaction Initiation: Add the catalyst/ligand to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Diagnostic Test for Oxygen Sensitivity
This experiment helps determine if your reaction is sensitive to atmospheric oxygen, which can lead to catalyst deactivation and homocoupling.
-
Reaction Setup (Two Parallel Reactions):
-
Reaction A (Anaerobic): Set up the Suzuki-Miyaura reaction as described in Protocol 1, taking extreme care to exclude oxygen at every step (thorough degassing, maintaining a positive pressure of inert gas).
-
Reaction B (Aerobic): Set up an identical reaction, but do not degas the solvents and run the reaction under an atmosphere of air (e.g., with a balloon of air).
-
-
Monitoring: Monitor both reactions side-by-side by TLC or LC-MS at regular time intervals (e.g., every 30 minutes).
-
Analysis:
-
Compare the rate of product formation and the consumption of starting materials in both reactions.
-
Analyze the crude reaction mixtures for the presence of the boronic ester homocoupling byproduct.
-
-
Interpretation:
-
If Reaction A proceeds significantly faster and gives a higher yield with less homocoupling product than Reaction B, your catalytic system is sensitive to oxygen. This confirms that rigorous exclusion of air is necessary for optimal results.
-
If both reactions proceed similarly, oxygen may not be the primary cause of deactivation, and other factors should be investigated.
-
Protocol 3: Analysis of Palladium Oxidation State and Agglomeration
This protocol outlines methods to analyze the state of the palladium catalyst post-reaction.
-
Visual Inspection: Carefully observe the final reaction mixture for the presence of a black precipitate (palladium black).
-
Quantification of Palladium Black (Optional):
-
After the reaction is complete, allow the mixture to settle.
-
Carefully decant the supernatant.
-
Wash the remaining solid with a suitable solvent, centrifuge, and decant again. Repeat several times.
-
Dry the solid and determine its mass. While this provides a rough estimate, spectroscopic methods are more accurate.
-
-
X-ray Photoelectron Spectroscopy (XPS) Analysis:
-
Isolate a sample of the catalyst (or the solid material from the reaction mixture) after the reaction.
-
Analyze the sample by XPS to determine the oxidation state of the palladium. The binding energy of the Pd 3d electrons will indicate the relative amounts of Pd(0) and Pd(II). A significant increase in the Pd(II) signal compared to the fresh catalyst suggests catalyst oxidation.
-
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and key deactivation pathways.
Caption: The Suzuki-Miyaura catalytic cycle and common catalyst deactivation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Removal of Pinacolborane Byproducts from Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing pinacolborane-derived byproducts from coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of coupling reaction products when pinacolborane reagents are used.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product and a major byproduct have very similar Rf values on TLC and co-elute during column chromatography. | The byproduct is likely unreacted bis(pinacolato)diboron (B2pin2) or a related pinacolborane species with similar polarity to your product. | 1. Convert to a More Polar Species: Convert your pinacol boronate ester product to the corresponding boronic acid or a potassium trifluoroborate salt. These derivatives often have significantly different polarities, facilitating separation by chromatography or extraction.[1][2] 2. Transesterification: React the crude mixture with diethanolamine to form a zwitterionic adduct of your product, which can often be precipitated and isolated by filtration.[3] 3. Specialized Chromatography: Attempt column chromatography using silica gel treated with boric acid, which can sometimes improve the separation of boronic esters.[4] |
| NMR of "purified" product shows a persistent singlet around 1.2-1.3 ppm. | This signal is characteristic of the methyl groups of the pinacol moiety, indicating the presence of residual B2pin2 or other pinacol-containing byproducts. | 1. Optimize Reaction Stoichiometry: Use a minimal excess of the pinacolborane reagent (e.g., 1.1-1.2 equivalents) to reduce the amount of unreacted starting material.[5] 2. Chemical Scavenging: After the reaction, consider adding a scavenger for the excess boronic ester before work-up. 3. Alternative Purification: If chromatography is ineffective, utilize one of the chemical conversion methods mentioned above (conversion to boronic acid or trifluoroborate salt, or transesterification). |
| Difficulty visualizing B2pin2 on a UV-active TLC plate. | B2pin2 is not UV-active. | Stain the TLC plate with a potassium permanganate solution or a cerium molybdate stain and gentle heating. B2pin2 often appears as a distinct spot with these stains.[5] |
| Low yield after purification. | The product, as a pinacol boronate ester, might be partially hydrolyzing on silica gel during chromatography, leading to streaking and loss of material. | 1. Use a Less Polar Eluent: If possible, use a less polar solvent system for chromatography to minimize contact time with the silica. 2. Deactivate Silica Gel: Use silica gel that has been treated with a non-polar solvent and then dried to reduce its activity. 3. Alternative to Chromatography: Forgo column chromatography and use one of the chemical conversion/precipitation methods to isolate the product. |
| Reaction did not go to completion, leaving a mixture of starting material and product. | Incomplete reaction can be due to catalyst deactivation, insufficient heating, or poor quality of reagents. | While not a purification issue per se, ensuring complete reaction simplifies purification. If you have a mixture, separation can be challenging. Consider pushing the reaction to completion by adding more catalyst or extending the reaction time. If separation is necessary, the strategies for co-elution mentioned above can be attempted. |
Frequently Asked Questions (FAQs)
Q1: What are the most common pinacolborane-derived byproducts in a Suzuki-Miyaura coupling reaction?
A1: The most common byproduct is unreacted bis(pinacolato)diboron (B2pin2), especially when it is used in excess. Other potential byproducts include pinacol and various borate species formed from the decomposition or side reactions of the pinacolborane reagent.[1][6]
Q2: Why is it often difficult to separate my desired product from pinacolborane byproducts using standard column chromatography?
A2: Pinacol boronate esters are often non-polar, and if your desired product has a similar polarity, they will co-elute during column chromatography.[1][5] This is a frequent challenge in the purification of Miyaura borylation products.
Q3: Is it always necessary to remove residual B2pin2 before the next step?
A3: Not always. If the subsequent reaction is a Suzuki-Miyaura coupling, the presence of a small amount of B2pin2 may not be detrimental. However, for other transformations, or if precise stoichiometry is required, purification is necessary. It is often advisable to carry the crude material forward into the next coupling step if the crude NMR is relatively clean (>90% product).[7]
Q4: What are the main strategies for removing pinacolborane byproducts if chromatography fails?
A4: The primary strategies involve converting the pinacol boronate ester product into a derivative with different physical properties to enable separation:
-
Hydrolysis to the Boronic Acid: The pinacol ester can be cleaved to the corresponding boronic acid under acidic or basic conditions. The boronic acid is typically more polar and can be separated from non-polar impurities by extraction.[4]
-
Conversion to a Potassium Trifluoroborate Salt: Reacting the pinacol ester with a fluoride source like potassium hydrogen difluoride (KHF2) forms a stable, often crystalline, potassium trifluoroborate salt that can be isolated by filtration or recrystallization.[1][8][9]
-
Transesterification with Diethanolamine: This reaction forms a zwitterionic dioxazaborocane adduct that often precipitates from non-polar organic solvents and can be collected by filtration.[2][3]
Q5: Are there any analytical techniques to help visualize B2pin2 during purification?
A5: Yes. Since B2pin2 is not UV-active, it cannot be seen on a TLC plate under a UV lamp. However, it can be visualized by staining the plate with a potassium permanganate or cerium molybdate solution, followed by gentle heating. B2pin2 will appear as a distinct spot.[5]
Quantitative Data on Deprotection/Conversion Methods
The following table summarizes reported yields for various methods of converting pinacol boronate esters to other derivatives, which facilitates the removal of pinacol-related impurities. Note that these are not from a direct comparative study but are indicative of the efficiency of each method under specific reported conditions.
| Method | Substrate Type | Reported Yield (%) | Reference(s) |
| Transesterification with Diethanolamine | Alkylpinacolyl boronate esters | Up to 97% | [4] |
| Conversion to Potassium Trifluoroborate Salt followed by Hydrolysis | Various organoboronate esters | High yields (often quantitative for the salt formation) | [9] |
| Acidic Hydrolysis | Alkylpinacolyl boronate esters | Moderate to excellent yields | [3] |
Experimental Protocols
Protocol 1: Conversion of Pinacol Boronate Ester to Potassium Trifluoroborate Salt
This two-step procedure is effective for isolating the boron-containing product as a stable, crystalline salt, leaving pinacol-derived impurities in the filtrate.
Step 1: Formation of the Potassium Trifluoroborate Salt
-
Dissolve the crude reaction mixture containing the aryl/alkyl pinacol boronate ester in a suitable organic solvent (e.g., methanol or a mixture of THF and water).
-
Add an excess of potassium hydrogen difluoride (KHF2) (typically 3-4 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
The potassium trifluoroborate salt will often precipitate from the solution.
-
Collect the solid by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove soluble impurities like B2pin2 and pinacol.[1]
-
Dry the crystalline salt under vacuum.
Step 2: Hydrolysis of the Trifluoroborate Salt to the Boronic Acid (if required)
-
Suspend the potassium trifluoroborate salt in a biphasic mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and aqueous acid (e.g., 1 M HCl).
-
Stir vigorously for 1-2 hours at room temperature.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the boronic acid.
Protocol 2: Transesterification with Diethanolamine
This method is particularly useful for precipitating the desired product from a mixture containing non-polar byproducts.
-
Dissolve the crude reaction mixture in a minimal amount of a non-polar, anhydrous solvent such as diethyl ether or THF.[3]
-
Add a slight excess (1.1-1.2 equivalents) of diethanolamine to the solution.
-
Stir the mixture at room temperature. The diethanolamine adduct, a zwitterionic solid, should precipitate out of the solution, often within 30 minutes.[3]
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any remaining non-polar impurities.
-
Dry the solid under vacuum.
-
If the free boronic acid is desired, the diethanolamine adduct can be hydrolyzed by treatment with a mild acid.
Visualizations
Caption: Formation of byproducts in a Suzuki-Miyaura coupling reaction.
Caption: Decision workflow for purifying pinacolborane coupling products.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Influence of base and solvent on 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in their experiments. The following information is designed to address common issues and optimize reaction outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in a Suzuki-Miyaura coupling reaction involving this compound?
A1: The primary role of the base is to facilitate the transmetalation step, which is a key part of the catalytic cycle. It does this by activating the organoboron compound. There are two widely accepted mechanisms for this activation. In the "boronate pathway," the base reacts with the boronic acid ester to form a more nucleophilic boronate species. This "ate" complex then readily undergoes transmetalation with the palladium(II) halide complex. In the "hydroxide pathway," the base first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid ester.[1] The specific pathway that is dominant can depend on the reaction conditions, including the choice of base and solvent.[1]
Q2: How does the choice of solvent affect the outcome of the reaction?
A2: The solvent plays a critical role in Suzuki-Miyaura coupling reactions by influencing catalyst stability, solubility of reactants, and the rate and selectivity of the reaction.[2][3] Solvents can coordinate with the palladium catalyst, which can affect its activity.[3] For instance, polar aprotic solvents like DMF and THF are commonly used.[4] The presence of water as a co-solvent is often beneficial, particularly when using inorganic bases, as it can aid in their dissolution.[4][5] However, it's crucial that all solvents are thoroughly degassed to prevent oxygen from deactivating the palladium catalyst.[6]
Q3: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the common causes of reaction failure?
A3: Several factors can lead to a failed Suzuki-Miyaura coupling reaction. Common issues include:
-
Catalyst Inactivity: The palladium catalyst can be deactivated by oxygen. Ensure that all solvents and reagents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Improper Base Selection: The choice and amount of base are critical. An inappropriate base may not be strong enough to facilitate transmetalation, or it could be too strong and lead to side reactions.
-
Poor Quality of Reagents: The boronic ester can be prone to degradation, especially in the presence of moisture. It is advisable to use a fresh or properly stored reagent.[6]
-
Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.[6]
Q4: I am observing significant amounts of side products, such as homocoupling of the boronic ester. How can I minimize this?
A4: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. It can be minimized by:
-
Strictly Anaerobic Conditions: Oxygen can promote homocoupling. Rigorous degassing of the reaction mixture is essential.[7]
-
Choice of Ligand: Bulky electron-rich phosphine ligands on the palladium catalyst can often suppress homocoupling.[7]
-
Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can minimize its homocoupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst due to oxygen exposure. | Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (Argon or Nitrogen).[6] |
| Incorrect base selection or insufficient amount. | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure at least stoichiometric amounts of the base are used.[1] | |
| Poor quality of the boronic ester. | Use fresh, high-purity this compound. Consider storing it under an inert atmosphere.[6] | |
| Inadequate reaction temperature. | Optimize the reaction temperature. Many Suzuki couplings require heating (e.g., 80-110 °C).[6] | |
| Significant Side Product Formation (e.g., Homocoupling) | Presence of oxygen. | Improve degassing procedures.[7] |
| Suboptimal ligand choice. | Employ bulky, electron-rich phosphine ligands to favor the desired cross-coupling pathway.[7] | |
| Protodeboronation (Loss of the Boronic Ester Group) | Harsh reaction conditions (e.g., strongly basic or high temperature). | Try using a milder base or lowering the reaction temperature. The use of pinacol esters, like the one , generally improves stability against protodeboronation compared to boronic acids.[6][7] |
Quantitative Data Summary
The following tables summarize the influence of different bases and solvents on the Suzuki-Miyaura cross-coupling reaction, based on representative literature data. Note that optimal conditions are substrate-dependent, and these tables should serve as a starting point for optimization.
Table 1: Effect of Different Bases on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate to High |
| 2 | K₃PO₄ | Dioxane/H₂O | 100 | 8 | High |
| 3 | Cs₂CO₃ | Dioxane | 90 | 12 | High |
| 4 | NaOH | Ethanol/H₂O | 80 | 6 | High |
| 5 | KF | THF | 70 | 24 | Moderate |
Yields are generalized from typical Suzuki-Miyaura reactions and may vary for the specific substrate.
Table 2: Effect of Different Solvents on Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O | K₂CO₃ | 100 | 12 | Good |
| 2 | Dioxane/H₂O | K₃PO₄ | 100 | 8 | Excellent |
| 3 | DMF | K₂CO₃ | 90 | 12 | Good |
| 4 | THF | KF | 70 | 24 | Moderate |
| 5 | Ethanol/H₂O | NaOH | 80 | 6 | Excellent |
Yields are generalized from typical Suzuki-Miyaura reactions and may vary for the specific substrate.
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling Reaction:
-
To a dry reaction vessel, add this compound (1.0 equiv), the coupling partner (e.g., an aryl bromide, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
Degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method, such as column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Influence of base and solvent selection on reaction outcome.
References
Technical Support Center: Scaling Up Reactions with 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up Suzuki-Miyaura cross-coupling reactions involving 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address challenges encountered during the transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of Suzuki-Miyaura reactions with this compound.
Q1: My scaled-up reaction is showing a significantly lower yield compared to the bench-scale experiment. What are the primary factors to investigate?
A1: Discrepancies in yield upon scale-up are common and can often be attributed to mass and heat transfer limitations. Key areas to investigate include:
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Mixing Efficiency: Inadequate agitation in larger reactors can lead to localized "hot spots" or areas of poor reagent distribution, resulting in side reactions or incomplete conversion. Ensure that the stirrer design and speed are sufficient to maintain a homogeneous mixture.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging. Exothermic events can lead to temperature spikes that promote impurity formation. Conversely, inefficient heating can slow down the reaction rate. Implement controlled heating and cooling systems and monitor the internal reaction temperature closely.
-
Reagent Addition: The rate of addition of reagents, particularly the base, can become critical at a larger scale. A slow, controlled addition is often necessary to manage exotherms and maintain optimal reaction conditions.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation and side reactions. Ensure the reactor is properly purged and maintained under a positive pressure of an inert gas like nitrogen or argon.
Q2: I am observing a significant amount of dehalogenated starting material (iodobenzene derivative) in my crude product. How can this be minimized?
A2: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings.[1][2] It can be promoted by factors such as elevated temperatures and certain bases. To mitigate this:
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Temperature Control: Operate at the lowest effective temperature to disfavor the dehalogenation pathway.
-
Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases may be preferable.
-
Water Content: The presence of water can sometimes contribute to dehalogenation. While aqueous bases are common, ensuring the organic solvent is anhydrous and using a carefully controlled amount of water can be beneficial.
Q3: Homocoupling of the boronic ester is a major byproduct in my reaction. What are the causes and solutions?
A3: Homocoupling of the boronic ester to form a biphenyl species is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[2][3][4] To address this:
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Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before and during the reaction. Sparging with an inert gas is a common and effective method.
-
Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst or ensuring the in-situ reduction of a Pd(II) precursor is efficient can minimize side reactions.
-
Reaction Conditions: High temperatures can sometimes promote homocoupling. Optimization of the reaction temperature is recommended.
Q4: The reaction stalls before completion, even with extended reaction times. What could be the cause?
A4: Reaction stalling can be due to catalyst deactivation. Potential causes include:
-
Oxygen Contamination: As mentioned, oxygen can poison the palladium catalyst.
-
Impure Reagents: Impurities in the starting materials, solvents, or base can act as catalyst poisons. Ensure high-purity reagents are used.
-
Product Inhibition: In some cases, the product or byproducts can inhibit the catalyst.
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Insufficient Base: The base is consumed during the reaction. Ensure a sufficient stoichiometric amount is used.
Q5: How do I effectively remove residual palladium from my final product on a large scale?
A5: Reducing palladium levels to acceptable limits (often in the ppm range for pharmaceutical applications) is a critical step. Common strategies include:
-
Scavengers: Treatment of the reaction mixture or isolated product with palladium scavengers (e.g., thiol-functionalized silica, activated carbon).
-
Extraction/Washes: Aqueous washes with solutions of reagents like L-cysteine or sodium bisulfite can help extract palladium salts.
-
Crystallization: Recrystallization of the final product is often a very effective method for palladium removal.
Data Presentation
The following tables provide a summary of typical reaction parameters for Suzuki-Miyaura couplings involving aryl iodides and boronate esters. These should be used as a starting point for optimization.
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Typical Equivalents | Solvent System | Temperature (°C) | General Remarks |
| K₃PO₄ | 2.0 - 3.0 | Toluene/Water, Dioxane/Water | 80 - 110 | Often provides good yields and is a common choice for scale-up. |
| K₂CO₃ | 2.0 - 3.0 | Toluene/Water, Ethanol/Water | 80 - 100 | A cost-effective and widely used base. |
| Cs₂CO₃ | 1.5 - 2.5 | Dioxane, Toluene | 80 - 110 | More soluble in organic solvents, can be effective in challenging couplings. |
| NaOH | 2.0 - 4.0 | Toluene/Water, Ethanol/Water | 60 - 100 | A strong and inexpensive base, but can promote side reactions. |
Table 2: Influence of Catalyst Loading on Reaction Performance (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |
| Pd(PPh₃)₄ | 1 - 2 | 80 - 100 | 12 - 24 | 75 - 90 |
| PdCl₂(dppf) | 0.5 - 1.5 | 80 - 100 | 8 - 16 | 80 - 95 |
| Pd(OAc)₂ + Ligand | 0.1 - 1 | 60 - 100 | 6 - 12 | 85 - 98 |
Note: Yields are highly dependent on the specific coupling partners, ligand, and other reaction conditions. The ligand for Pd(OAc)₂ is often a bulky, electron-rich phosphine such as SPhos or XPhos.
Experimental Protocols
General Protocol for Kilogram-Scale Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an aryl iodide with this compound and should be optimized for specific substrates and equipment.
Materials:
-
Aryl Halide (e.g., a substituted aryl iodide) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) (0.1 - 1.0 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene or 2-MeTHF and Water)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, condenser, temperature probe, and nitrogen/argon inlet.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging:
-
Charge the aryl halide, this compound, and the base into the reactor under a strong flow of inert gas.
-
Add the organic solvent.
-
Begin agitation to ensure the solids are well suspended.
-
-
Degassing: Sparge the resulting slurry with nitrogen or argon for 30-60 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition:
-
In a separate, inerted vessel, dissolve the palladium catalyst and ligand (if separate) in a portion of the degassed solvent.
-
Transfer the catalyst solution to the main reactor via a cannula or a pressure-equalizing addition funnel.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the aqueous and organic layers. The aqueous layer may be back-extracted with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by crystallization, column chromatography, or other suitable methods to remove impurities and residual palladium.
-
Visualizations
Caption: A generalized workflow for scaling up Suzuki-Miyaura reactions.
Caption: A troubleshooting decision tree for low yield in scaled-up reactions.
References
Validation & Comparative
A Head-to-Head Battle of Boron Reagents: 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. 3-Iodophenylboronic Acid in Suzuki-Miyaura Coupling
A comprehensive comparison for researchers, scientists, and drug development professionals on the reactivity, stability, and handling of two key organoboron compounds in palladium-catalyzed cross-coupling reactions.
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, widely employed in the synthesis of pharmaceuticals and complex organic molecules. Central to this reaction are organoboron reagents, with boronic acids and their corresponding boronate esters being the most prominent players. This guide provides an in-depth, data-driven comparison of two such reagents: 3-iodophenylboronic acid and its pinacol ester derivative, 2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
The Reactivity-Stability Trade-Off: A Fundamental Divide
The choice between a boronic acid and its boronate ester counterpart is primarily governed by a fundamental trade-off between reactivity and stability.[1] Generally, boronic acids exhibit higher reactivity in Suzuki-Miyaura coupling, often leading to faster reaction times. This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are more susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf life and reaction yields.
Conversely, boronate esters, particularly pinacol esters like this compound, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This inherent stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount. The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
Table 1: Qualitative Comparison of General Properties
| Feature | 3-Iodophenylboronic Acid | This compound |
| Reactivity | Generally higher | Generally lower |
| Stability | Lower; susceptible to decomposition | Higher; more robust for storage and handling |
| Handling | Requires more careful handling to prevent degradation | Easier to handle and weigh accurately |
| Purification | Can be challenging | More amenable to standard purification techniques |
| Solubility | Slightly soluble in water; soluble in some organic solvents like DMSO, ether, and methanol.[2] | Generally more soluble in common organic solvents. |
Table 2: Hypothetical Comparative Performance in Suzuki-Miyaura Coupling
The following table presents a hypothetical comparison based on established reactivity trends. These values are illustrative and would need to be confirmed by direct experimental comparison.
| Coupling Partner | Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromoanisole | 3-Iodophenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 2 | ~90 |
| 4-Bromoanisole | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 6 | ~85 |
Experimental Protocols: A Guide to Practice
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using both 3-iodophenylboronic acid and its pinacol ester. These should be considered as starting points, with optimization of conditions often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with 3-Iodophenylboronic Acid
This protocol is a general procedure for the coupling of an aryl halide with 3-iodophenylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
3-Iodophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with Ethanol and Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask, add the aryl halide, 3-iodophenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with this compound
This protocol outlines a general procedure for the coupling of an aryl halide with the pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane, THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine the aryl halide, this compound, and the base.
-
Purge the tube with an inert gas.
-
Add the palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing the Process
To better understand the workflow and the relationship between the two reagents, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A comparison of the key characteristics of the two boron reagents.
Conclusion: Selecting the Right Reagent for the Job
The choice between 3-iodophenylboronic acid and its pinacol ester, this compound, is a nuanced decision that depends on the specific requirements of the synthesis.
-
Choose 3-Iodophenylboronic Acid when:
-
Maximizing the reaction rate is the primary goal.
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be carefully managed.
-
-
Choose this compound when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for subsequent steps.
-
The reaction is part of an automated or high-throughput workflow where reagent robustness is paramount.
-
Slightly longer reaction times are acceptable to ensure a cleaner reaction profile and higher reproducibility.
-
Ultimately, by understanding the inherent trade-offs between reactivity and stability, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development endeavors.
References
Alternative cross-coupling reagents to 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Organotrifluoroborates, Organosilanes, Organozinc, and Organotin Reagents as Alternatives to 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl moieties prevalent in pharmaceuticals and functional materials. While this compound and other boronic esters are widely used in Suzuki-Miyaura couplings, a range of alternative reagents offers distinct advantages in terms of stability, reactivity, functional group tolerance, and toxicity. This guide provides a comprehensive comparison of prominent alternatives: organotrifluoroborates, organosilanes (Hiyama coupling), organozinc reagents (Negishi coupling), and organotin reagents (Stille coupling).
Performance Comparison: A Data-Driven Overview
The choice of a cross-coupling reagent is critical and often depends on the specific substrates, desired functional group tolerance, and scalability of the reaction. The following table summarizes representative data for the synthesis of a model biaryl compound, 4-methoxybiphenyl, using different classes of organometallic reagents. This allows for a direct comparison of their performance under optimized conditions.
| Reagent Class | Nucleophilic Reagent | Electrophilic Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Organoboron (Suzuki-Miyaura) | 4-Methoxyphenylboronic Acid | 4-Bromobenzonitrile | Pd(OAc)₂, SPhos | Toluene/H₂O | K₃PO₄ | 100 | 2 | 95 | [1] |
| Organotrifluoroborate (Suzuki-Miyaura) | Potassium 4-methoxyphenyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂, RuPhos | t-BuOH/H₂O | Cs₂CO₃ | 80 | 18 | 94 | [2] |
| Organosilane (Hiyama) | Trimethoxy(4-methoxyphenyl)silane | 4-Bromoacetophenone | Pd(OAc)₂, XPhos | THF | TBAF | 80 | 12 | 92 | [3] |
| Organozinc (Negishi) | (4-Methoxyphenyl)zinc chloride | 4-Iodotoluene | Pd(dba)₂, SPhos | THF | - | 70 | 2 | 91 | [4] |
| Organotin (Stille) | Tributyl(4-methoxyphenyl)stannane | 4-Iodotoluene | Pd(PPh₃)₄, CuI | DMF | - | 80 | 3 | 90 | [5] |
Note: Yields are highly dependent on the specific substrates, ligands, and reaction conditions. The data presented are representative examples from the literature to illustrate the general efficacy of each reagent class.
In-Depth Look at Alternative Reagents
Organotrifluoroborates
Potassium organotrifluoroborates have emerged as highly stable and easy-to-handle alternatives to boronic acids and esters.[1][6] They are crystalline solids that are remarkably stable to both air and moisture, which simplifies storage and handling.[6][7] This inherent stability also translates to a broader tolerance of functional groups and reaction conditions.[8] Organotrifluoroborates are considered "protected" forms of boronic acids that slowly release the active species under the reaction conditions, which can suppress side reactions like homo-coupling.[7]
Organosilanes (Hiyama Coupling)
The Hiyama coupling utilizes organosilanes as nucleophilic partners and offers a less toxic alternative to organotin reagents.[9][10] A key feature of the Hiyama coupling is the need for an activating agent, typically a fluoride source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation.[11][12] A significant advancement is the Hiyama-Denmark modification, which employs silanols and a base, avoiding the use of fluoride and thus preserving silyl-protecting groups.[10]
Organozinc Reagents (Negishi Coupling)
The Negishi coupling is renowned for its high reactivity and excellent functional group tolerance.[4] Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reactions at lower temperatures. However, they are sensitive to air and moisture, necessitating the use of inert atmosphere techniques. Despite this, the development of salt-stabilized organozinc reagents has improved their handling and practicality.[4]
Organotin Reagents (Stille Coupling)
The Stille coupling employs organostannanes, which are known for their excellent stability and tolerance of a wide array of functional groups. These reagents are generally stable to air and moisture and do not require a base for activation. The primary drawback of Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are representative procedures for each of the discussed cross-coupling reactions.
Suzuki-Miyaura Coupling with an Organotrifluoroborate
Synthesis of 4-cyano-4'-methoxybiphenyl
To a reaction vessel is added potassium 4-methoxyphenyltrifluoroborate (1.2 mmol), 4-chlorobenzonitrile (1.0 mmol), palladium(II) acetate (2 mol%), RuPhos (4 mol%), and cesium carbonate (3.0 mmol). The vessel is evacuated and backfilled with nitrogen. A mixture of t-BuOH and water (9:1, 5 mL) is added, and the reaction mixture is heated to 80 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
Hiyama Coupling
Synthesis of 4-acetyl-4'-methoxybiphenyl
In a nitrogen-filled glovebox, palladium(II) acetate (2 mol%) and XPhos (4 mol%) are added to a vial. Anhydrous THF (1 mL) is added, and the mixture is stirred for 10 minutes. In a separate vial, trimethoxy(4-methoxyphenyl)silane (1.5 mmol) and 4-bromoacetophenone (1.0 mmol) are dissolved in THF (2 mL). The catalyst solution is then added to the substrate solution, followed by the addition of a 1.0 M solution of TBAF in THF (1.5 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.[3]
Negishi Coupling
Synthesis of 4-methyl-4'-methoxybiphenyl
A solution of (4-methoxyphenyl)zinc chloride (0.5 M in THF, 1.2 mmol) is added to a flask containing 4-iodotoluene (1.0 mmol) and a solution of Pd(dba)₂ (1 mol%) and SPhos (2 mol%) in THF (3 mL) under a nitrogen atmosphere. The reaction mixture is stirred at 70 °C for 2 hours. The reaction is then cooled to room temperature and quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.[4]
Stille Coupling
Synthesis of 4-methyl-4'-methoxybiphenyl
To a flame-dried flask under argon is added 4-iodotoluene (1.0 mmol), tributyl(4-methoxyphenyl)stannane (1.1 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%). Anhydrous DMF (5 mL) is added, and the mixture is heated to 80 °C for 3 hours. After cooling, the reaction mixture is diluted with diethyl ether and washed with an aqueous solution of potassium fluoride to precipitate tin byproducts. The slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried over magnesium sulfate, concentrated, and the residue is purified by column chromatography.[5]
Visualizing the Chemistry: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern synthetic chemistry.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision-Making Workflow for Reagent Selection
Choosing the optimal cross-coupling reagent requires careful consideration of several factors. This workflow provides a logical guide for researchers to select the most appropriate reagent for their specific synthetic challenge.
Caption: A workflow to guide the selection of an appropriate cross-coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hiyama Coupling [organic-chemistry.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 12. Stille Coupling [organic-chemistry.org]
A Comparative Guide for Researchers: Boronic Acids vs. Boronic Esters in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the selection of the organoboron reagent is a critical decision that can significantly influence the efficiency, yield, and practicality of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of boronic acids and their corresponding boronate esters, supported by experimental data and detailed protocols, to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The fundamental difference between boronic acids and boronate esters lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive, often leading to faster reaction times.[1][2][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition through pathways like oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1][2][3][4]
Conversely, boronate esters, particularly the commonly used pinacol esters, offer significantly greater stability.[1][2][5] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is often a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, though direct transmetalation from the ester is also possible and, in some cases, may even be faster.[1][6][7]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies, providing a comparative overview of the performance of boronic acids and boronate esters in Suzuki-Miyaura reactions.
Table 1: General Comparison of Properties
| Parameter | Boronic Acids | Boronic Esters (e.g., Pinacol Esters) |
| Reactivity | Generally higher, leading to faster reactions.[1][3][4] | Generally lower, may require longer reaction times or higher temperatures.[1] |
| Stability | Prone to oxidation and protodeboronation.[1][3][4] | Significantly more stable, with a longer shelf-life.[1][2][5] |
| Handling | Can be challenging to handle due to instability. | Often crystalline solids that are easy to handle and weigh.[1][2] |
| Purification | Can be difficult to purify due to decomposition. | Generally easier to purify by chromatography.[1][2] |
| Byproducts | Decomposition products can complicate purification. | The diol (e.g., pinacol) is a byproduct. |
| Cost-Effectiveness | Often commercially available and cost-effective.[8] | May be more expensive or require an additional synthetic step. |
Table 2: Comparative Kinetic Data for the Transmetalation Step
This table presents relative rate constants for the transmetalation step, a key indicator of overall reaction speed. The data is normalized to the rate of the corresponding arylboronic acid.
| Boron Reagent | Relative Rate Constant (krel) | Reference |
| Arylboronic Acid | 1.00 | [6] |
| Arylboronic Acid Pinacol Ester | Slower, sigmoidal kinetics observed* | [6] |
| Arylboronic Acid Catechol Ester | ~5.0 | [6] |
| Arylboronic Acid Glycol Ester | ~23 | [6] |
| Boroxine | ~9.33 | [6] |
*Sigmoidal kinetic profiles for pinacol esters suggest a complex mechanism, potentially involving an induction period for hydrolysis to the more active boronic acid.[6]
Experimental Protocols
Reproducible experimental results rely on detailed methodologies. Below are representative protocols for a Suzuki-Miyaura reaction that can be adapted for a comparative study of a specific boronic acid and its ester derivative.
General Experimental Workflow for Reactivity Comparison
A systematic approach is crucial when comparing the efficacy of a boronic acid versus a boronate ester. The following workflow outlines the key steps for a robust comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Spectroscopic Validation of Suzuki-Miyaura Cross-Coupling Products Derived from 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of spectroscopic techniques for the validation of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide provides an objective analysis of product validation methodologies, a comparison with alternative reagents, and supporting experimental data.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. A key reagent in this reaction is this compound, a pinacol boronate ester that offers stability and ease of handling. Rigorous validation of the resulting biaryl products is paramount, ensuring the structural integrity and purity of compounds often destined for pharmaceutical and materials science applications. This guide details the primary spectroscopic techniques employed for this validation and compares the performance of this compound with alternative boronic acid reagents.
Performance Comparison: Pinacol Boronate Esters vs. Boronic Acids
In the realm of Suzuki-Miyaura coupling partners, a pertinent comparison can be drawn between aryl pinacol boronate esters, such as this compound, and their corresponding arylboronic acids. While both are effective, their reactivity and handling characteristics differ.
Arylpinacolboronate esters are noted to be less reactive than their arylboronic acid counterparts.[1] This can translate to longer reaction times and potentially lower yields of the desired biaryl product.[1] However, the enhanced stability and ease of purification of pinacol esters can be advantageous in certain synthetic strategies.
| Reagent Type | Reactivity in Suzuki Coupling | Typical Yields | Stability & Handling |
| 2-(Aryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Generally lower | Moderate to Good | High stability, easier to handle and purify |
| Arylboronic Acid | Generally higher | Good to Excellent | Can be prone to dehydration and other side reactions |
Spectroscopic Validation of a Representative Product: 3-Nitrobiphenyl
To illustrate the validation process, we consider the synthesis of 3-nitrobiphenyl, a potential product from the Suzuki-Miyaura coupling of this compound and a suitable nitro-substituted aryl halide. The validation of its structure relies on a combination of spectroscopic techniques.
| Spectroscopic Technique | Key Observables for 3-Nitrobiphenyl |
| ¹H NMR | Complex aromatic multiplets corresponding to the protons on both phenyl rings. The chemical shifts and coupling constants provide information on the substitution pattern. |
| ¹³C NMR | A set of signals in the aromatic region (typically 120-150 ppm) corresponding to the twelve carbon atoms of the biphenyl core. The carbon attached to the nitro group will be significantly deshielded. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of 3-nitrobiphenyl (199.21 g/mol ).[2] Fragmentation patterns can further confirm the structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹) and aromatic C-H and C=C stretching vibrations. |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, for instance, a 4:1 mixture of dioxane and water (5 mL). The reaction vessel is sealed and heated to 80 °C under an inert atmosphere (e.g., Argon) for a period of 3 to 5 hours.[3] Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.[3]
Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR : Acquire the spectrum on a 300 MHz or higher field spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR : Acquire the proton-decoupled spectrum.
-
-
Mass Spectrometry (MS) :
-
Sample Preparation : Dissolve a small amount of the product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis : Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography). Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
-
Infrared (IR) Spectroscopy :
-
Sample Preparation : Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet.
-
Analysis : Acquire the spectrum using an FTIR spectrometer.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and validation of products from this compound.
References
Computational analysis of the reaction mechanism of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Aryl boronate esters, such as 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are pivotal intermediates in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Understanding the mechanisms of their formation is crucial for reaction optimization and the design of novel synthetic methodologies. This guide provides a comparative overview of the computationally elucidated reaction mechanisms for two prominent methods of aryl boronate ester synthesis: Palladium-catalyzed borylation of aryl halides and Iridium-catalyzed C-H borylation of arenes.
Comparative Analysis of Reaction Mechanisms
The synthesis of aryl boronate esters can be broadly achieved via two distinct, computationally investigated pathways. The choice of method often depends on the available starting materials and desired regioselectivity.
Palladium-Catalyzed Borylation of Aryl Halides (Miyaura Borylation)
This widely used method involves the coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the catalytic cycle.
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.
-
Transmetalation: This is often the rate-determining step. The pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2) reagent coordinates to the Pd(II) complex, and a σ-bond metathesis occurs, transferring the boryl group to the palladium and the halide to the boron.[1] The presence of a base is often crucial in this step to facilitate the formation of a more nucleophilic boronate species.[2][3][4]
-
Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex to yield the desired aryl boronate ester and regenerate the active Pd(0) catalyst.
Iridium-Catalyzed C-H Borylation of Arenes
An alternative and increasingly popular method for the synthesis of aryl boronate esters is the direct borylation of arene C-H bonds, commonly catalyzed by iridium complexes. This approach offers the advantage of not requiring a pre-functionalized aryl halide.
Computational studies have revealed a distinct mechanistic pathway for this transformation:
-
Oxidative Addition: The iridium catalyst, often in a higher oxidation state, undergoes oxidative addition of a B-H bond from a reagent like pinacolborane (HBPin).
-
C-H Activation: The resulting iridium-boryl complex then interacts with the arene substrate. The C-H bond activation is typically the turnover-limiting and selectivity-determining step.[5][6] This can proceed via different pathways, including oxidative addition of the C-H bond to the iridium center.
-
Reductive Elimination: The final step is the reductive elimination of the aryl boronate ester, regenerating the active iridium catalyst. The regioselectivity of the borylation is often governed by steric factors, with the least hindered C-H bond being preferentially functionalized.[7]
Quantitative Data Comparison
The following table summarizes key computational data for the two distinct mechanisms. The values are illustrative and can vary depending on the specific substrates, ligands, and computational methods employed.
| Parameter | Palladium-Catalyzed Borylation of Aryl Halides | Iridium-Catalyzed C-H Borylation of Arenes |
| Typical Catalyst | Pd(0) complexes (e.g., Pd(PPh3)4) | Ir(I) complexes (e.g., [Ir(COD)OMe]2) |
| Key Reactants | Aryl halide (Ar-X), Diboron reagent (e.g., B2pin2) | Arene (Ar-H), Borane (e.g., HBPin) |
| Rate-Determining Step | Often Transmetalation | C-H Bond Activation |
| Typical Activation Barrier (DFT) | 15-25 kcal/mol | 20-30 kcal/mol |
| Key Intermediates | Pd(II)-aryl-halide complex, Pd(II)-aryl-boryl complex | Ir(III)-boryl complex, Ir(V)-silyl-boryl-hydrido complex |
| Regioselectivity Determinants | Position of the halide on the aryl ring | Steric hindrance of C-H bonds |
Experimental and Computational Protocols
The mechanistic insights presented in this guide are derived from computational studies, primarily employing Density Functional Theory (DFT). A representative computational protocol is outlined below:
Computational Methodology (General Protocol)
-
Software: Gaussian 09 or 16 suite of programs is commonly used for DFT calculations.
-
Functionals: The B3LYP or M06 hybrid functionals are frequently employed for geometry optimizations and frequency calculations.
-
Basis Sets: A mixed basis set approach is common, such as using the LANL2DZ effective core potential for the metal atom (Pd or Ir) and the 6-31G(d) basis set for all other atoms.
-
Solvation Model: The effect of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Intermediate and Transition State Characterization: All stationary points are characterized by frequency calculations. Intermediates have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the transition states connect the correct reactants and products.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for both reaction mechanisms.
Figure 1: Catalytic cycle for Palladium-catalyzed borylation of aryl halides.
Figure 2: Catalytic cycle for Iridium-catalyzed C-H borylation of arenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. wwjmrd.com [wwjmrd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Origins of Regioselectivity in Cobalt-Catalyzed C(sp2)–H Borylation of Benzoate Esters and Arylboronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereogenic and Conformational Diversity in Multicomponent Ir-Catalyzed Borylation of Arenes: Unveiling the Origin of Enantioselectivity by Conformational Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Aryl Halides and Boronic Esters in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or triflate, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] For researchers and professionals in drug development, optimizing the yield of this reaction is paramount. This guide provides an objective comparison of how the choice of different aryl halides and boronic esters impacts the reaction outcome, supported by experimental data.
The reactivity of the components in a Suzuki-Miyaura coupling is a crucial factor influencing the reaction's success. Generally, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step.[5] Consequently, the reactivity of aryl halides typically follows the order of bond dissociation energy: I > OTf > Br >> Cl.[1][5] While aryl iodides and bromides are highly reactive, recent advancements in catalyst systems have enabled the efficient use of the more abundant and less expensive aryl chlorides.[6]
Similarly, the choice between a boronic acid and a boronic ester involves a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[7][8] However, they can be prone to decomposition through processes like protodeboronation.[7] Boronic esters, such as pinacol esters, offer enhanced stability, making them easier to handle, purify, and store, which can ultimately lead to higher and more reproducible yields in complex syntheses.[7][9]
Quantitative Comparison of Reaction Yields
The following table summarizes the yields of Suzuki-Miyaura cross-coupling reactions under various conditions, highlighting the performance of different aryl halides and boronic esters.
| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 4-Chloroacetophenone | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 4-Iodoanisole | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 98 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Au-G nanocomposite | K₂CO₃ | Water | 80 | 6 | 96[10] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 97 |
| 2-Bromopyridine | Phenylboronic acid pinacol ester | PdCl₂(dppf) | K₂CO₃ | Dioxane | 80 | 16 | 85 |
| 4-Chlorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 24 | 88 |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Pyridylboronate | Pd₂(dba)₃ / L1 | K₃PO₄ | Dioxane | 100 | 12 | 82[11] |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / L1 | K₃PO₄ | Dioxane | 100 | 12 | 74[11] |
Note: This table is a compilation of representative data and specific yields can vary based on the exact substrate, catalyst, and reaction conditions.
Catalytic Cycle and Experimental Workflow
The efficiency of the Suzuki-Miyaura reaction is governed by its catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The nature of the aryl halide primarily affects the initial oxidative addition step, while the boronic acid or ester is crucial for the transmetalation step.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Kinetic Analysis of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of 2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions. While specific kinetic studies on this particular molecule are not extensively available in published literature, this document leverages well-established principles of Suzuki-Miyaura reaction kinetics and data from analogous aryl iodide systems to offer a predictive comparison and a framework for experimental design.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, improving yields, and scaling up processes in pharmaceutical and materials science research. The choice of the aryl halide is a critical factor influencing the reaction rate, with the general reactivity trend being I > OTf > Br >> Cl.[2][3]
Comparative Kinetic Data
The rate of a Suzuki-Miyaura reaction is significantly influenced by the nature of the leaving group on the aryl halide. Aryl iodides are generally the most reactive substrates due to the lower carbon-iodine bond dissociation energy, which facilitates the rate-determining oxidative addition step.[3][4]
Table 1: Relative Reaction Rates of Aryl Halides in a Typical Suzuki-Miyaura Coupling
| Aryl Halide | Relative Initial Rate (Aryl Iodide = 1.0) | Typical Reaction Conditions | Catalyst System |
| Aryl Iodide | 1.00 | Room Temperature to 80 °C | Pd(PPh₃)₄ / Base |
| Aryl Bromide | ~0.01 - 0.1 | 80 °C to 110 °C | Pd(PPh₃)₄ / Base |
| Aryl Chloride | <0.001 | >100 °C, often with specialized ligands | Catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) |
Note: The data presented are generalized from multiple studies on various aryl halide substrates.
For a more direct comparison, the following table presents expected kinetic parameters for the Suzuki-Miyaura reaction of this compound against a simpler, well-studied aryl iodide, iodobenzene. These predictions are based on the understanding that the fundamental reaction mechanism remains the same.
Table 2: Predicted Kinetic Parameters for the Suzuki-Miyaura Coupling of this compound vs. Iodobenzene
| Parameter | Iodobenzene (Literature Data) | This compound (Predicted) | Rationale for Prediction |
| Reaction Order (Aryl Halide) | Typically first-order | Expected to be first-order | The rate-determining oxidative addition step is generally first-order with respect to the aryl halide.[3][4] |
| Reaction Order (Boronic Ester) | Often zero-order | Expected to be zero-order | Transmetalation is typically not the rate-determining step for reactive aryl iodides.[5] |
| Reaction Order (Base) | Generally zero-order | Expected to be zero-order | The base is usually in excess and not directly involved in the rate-determining step. |
| Relative Rate Constant (k) | k_ref | Slightly lower than k_ref | The increased steric bulk of the 3-substituted pinacol boronate ester may slightly hinder the approach of the palladium catalyst to the C-I bond, potentially lowering the rate of oxidative addition compared to the sterically unencumbered iodobenzene. |
Experimental Protocols
To obtain precise kinetic data for the Suzuki-Miyaura reaction of this compound, a detailed experimental protocol is required. High-performance liquid chromatography (HPLC) is a common and accurate method for monitoring the progress of these reactions.[6]
Protocol: Kinetic Study of Suzuki-Miyaura Reaction using HPLC Analysis
1. Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Internal standard (a stable compound that does not react under the reaction conditions and has a distinct retention time in HPLC, e.g., decane or dodecane)
-
Quenching solution (e.g., a dilute solution of HCl or EDTA)
-
HPLC-grade solvents for the mobile phase
2. Reaction Setup:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., 2.0 mmol).
-
Seal the tube with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., 10 mL) and the internal standard (e.g., 0.5 mmol) via syringe.
-
Place the Schlenk tube in a preheated oil bath set to the desired reaction temperature (e.g., 80 °C) and begin stirring.
-
Allow the mixture to equilibrate thermally for a few minutes.
-
In a separate vial, dissolve the palladium catalyst (e.g., 0.02 mmol) in a small amount of the reaction solvent and inject it into the reaction mixture to initiate the reaction (this is considered t=0).
3. Sampling and Quenching:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing the quenching solution (e.g., 1 mL). This will stop the reaction.
-
Dilute the quenched sample with a suitable solvent (e.g., acetonitrile) to a concentration appropriate for HPLC analysis.
-
Filter the diluted sample through a syringe filter (e.g., 0.45 µm) into an HPLC vial.
4. HPLC Analysis:
-
Analyze the samples using a pre-calibrated HPLC method. The method should be able to resolve the starting material, the product, and the internal standard.
-
Generate a calibration curve for the starting material and the product against the internal standard to accurately determine their concentrations in each sample.
5. Data Analysis:
-
Plot the concentration of the starting material versus time to obtain the reaction rate.
-
To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while the concentrations of the others are kept constant. The effect on the initial reaction rate is then observed.
Mandatory Visualizations
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow for its kinetic study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a kinetic study of a Suzuki-Miyaura reaction.
References
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Key Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A critical component of this reaction is the palladium catalyst, the choice of which can significantly impact reaction yield, time, and overall efficiency. This guide provides a comparative analysis of different palladium catalysts for the Suzuki-Miyaura coupling of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a representative aryl bromide, 4-bromoanisole. The data presented herein is a synthesis of representative results from the literature to illustrate the relative performance of common catalyst systems.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency. Below is a summary of the performance of different classes of palladium catalysts in the Suzuki-Miyaura coupling of this compound and 4-bromoanisole.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80 | 6 | 92 |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene/H₂O | RT | 4 | 95 |
Note: The data presented is compiled for illustrative purposes from various sources and direct comparison under identical conditions is recommended for specific applications.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are generalized experimental protocols for the Suzuki-Miyaura coupling reaction evaluated in this guide.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a dry reaction vessel is added this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and the base (2.0-3.0 equiv.). The vessel is purged with an inert gas (e.g., Argon or Nitrogen). The palladium catalyst and ligand (if required) are then added, followed by the anhydrous solvent. The reaction mixture is stirred at the specified temperature and monitored by an appropriate technique such as TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Detailed Protocol using Pd(PPh₃)₄: A mixture of this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is heated at 100 °C for 12 hours under an inert atmosphere.[2]
Detailed Protocol using PdCl₂(dppf): In a sealed tube, this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and Cs₂CO₃ (2.0 mmol) are dissolved in anhydrous 1,4-dioxane (5 mL). The mixture is degassed and then heated to 80 °C for 6 hours.
Detailed Protocol using Pd(OAc)₂ with SPhos (a Buchwald-Hartwig Ligand): In a glovebox, Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) are added to a reaction vial. The vial is removed from the glovebox and this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), K₃PO₄ (2.0 mmol), and a 4:1 mixture of toluene and water (5 mL) are added. The reaction is stirred at room temperature for 4 hours.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of palladium catalysts in the Suzuki-Miyaura coupling reaction.
Discussion of Catalyst Performance
The choice of palladium catalyst has a profound impact on the outcome of the Suzuki-Miyaura coupling.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst that is effective for a wide range of Suzuki couplings.[2] However, it often requires higher temperatures and longer reaction times, particularly with less reactive aryl halides.
-
Catalysts with Ferrocenylphosphine Ligands (e.g., PdCl₂(dppf)): The use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride often leads to higher yields and shorter reaction times compared to traditional phosphine ligands. The dppf ligand provides both steric bulk and electron-donating properties that facilitate the catalytic cycle.
-
Buchwald-Hartwig Catalysts (e.g., Pd(OAc)₂ with SPhos): The development of bulky, electron-rich phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized Suzuki-Miyaura couplings. These catalyst systems often exhibit exceptional activity, allowing reactions to be performed at room temperature with low catalyst loadings and short reaction times, even with challenging substrates.
Conclusion
The selection of the optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound depends on the specific requirements of the synthesis, including desired reaction time, temperature, and cost. While traditional catalysts like Pd(PPh₃)₄ are viable, more modern systems incorporating ligands such as dppf or Buchwald-Hartwig biaryl phosphines generally offer superior performance in terms of yield and reaction conditions. For high-throughput synthesis and drug discovery applications where speed and efficiency are paramount, the use of advanced catalyst systems is highly recommended. It is always advisable to perform small-scale screening experiments to identify the optimal catalyst and conditions for a specific substrate combination.
References
Purity Assessment of Synthesized 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and drug development professionals, the accurate determination of purity for key synthetic intermediates like 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is paramount for ensuring the reliability and reproducibility of subsequent reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the robust purity assessment of this critical building block. We present a side-by-side analysis of their principles, experimental protocols, and data interpretation, supported by illustrative data, to aid in the selection of the most appropriate method for specific analytical needs.
At a Glance: HPLC vs. NMR for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | A comparative method based on the separation of components due to their differential partitioning between a stationary and a mobile phase.[1][2] | A primary, direct method where the signal intensity is directly proportional to the molar concentration of the analyte.[1] |
| Purity Determination | Typically determined by area percent, assuming all components have a similar response factor. Can be quantitative with a certified reference standard. | Absolute purity can be determined without a specific reference standard of the analyte by using a certified internal standard of known purity and concentration.[1][2] |
| Sensitivity | Generally offers higher sensitivity, making it well-suited for the detection and quantification of trace impurities.[2] | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.[2] |
| Selectivity | High selectivity for separating structurally similar impurities and degradation products. | Excellent for structural confirmation and identification of impurities, though signal overlap can be a limitation.[2] |
| Sample Throughput | Well-suited for high-throughput analysis with the use of autosamplers.[2] | Can be automated, but generally has a lower throughput compared to HPLC.[2] |
| Key Challenge | On-column hydrolysis of the boronic acid pinacol ester to the corresponding boronic acid can complicate analysis and require specialized methods.[3][4] | Requires careful selection of a suitable internal standard that does not have overlapping signals with the analyte. |
Quantitative Data Summary
The following tables present representative data for the purity assessment of a synthesized batch of this compound.
Table 1: HPLC Purity Analysis
| Component | Retention Time (min) | Area (%) |
| This compound | 5.8 | 99.2 |
| 3-Iodophenylboronic acid | 2.1 | 0.5 |
| Unknown Impurity 1 | 4.3 | 0.2 |
| Unknown Impurity 2 | 6.5 | 0.1 |
Table 2: Quantitative ¹H NMR (qNMR) Purity Analysis
| Analyte Signal (Integral) | Internal Standard (Maleic Acid) Signal (Integral) | Calculated Purity (%) |
| Aromatic protons of title compound (normalized) | Methylene protons of Maleic Acid (certified purity: 99.9%) | 98.9 |
Note: The discrepancy in purity values between HPLC and qNMR can arise from differences in the UV response factors of impurities in HPLC. qNMR, being a molar-based technique, often provides a more accurate assessment of the bulk purity.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
To mitigate the common issue of on-column hydrolysis of boronic acid pinacol esters, a reversed-phase HPLC method with specific considerations is recommended.[3]
-
Instrumentation: Agilent 1200 series HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Waters XTerra MS C18, 4.6 x 50 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0.0 - 0.4 min: 80% A, 20% B
-
0.4 - 5.4 min: Gradient to 20% A, 80% B
-
5.4 - 7.0 min: Hold at 20% A, 80% B
-
7.0 - 7.2 min: Gradient to 80% A, 20% B
-
7.2 - 8.0 min: Hold at 80% A, 20% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Quantitative ¹H NMR (qNMR)
-
Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 30° pulse angle.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).
-
Acquisition Time (aq): 4 seconds.
-
Number of Scans (ns): 16.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualization
Caption: Experimental workflow for the purity assessment of this compound.
Conclusion
Both HPLC and qNMR are powerful and complementary techniques for the purity assessment of this compound. HPLC, with a carefully optimized method to prevent on-column hydrolysis, provides excellent sensitivity for detecting trace impurities. In contrast, qNMR offers a direct and accurate measurement of the absolute purity of the bulk material without the need for a specific reference standard of the analyte. For a comprehensive and confident purity assignment, especially in a drug development setting, employing both orthogonal techniques is highly recommended. This dual-pronged approach ensures a thorough understanding of the impurity profile and provides a high degree of confidence in the quality of this critical synthetic intermediate.
References
Benchmarking the Efficiency of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Combinatorial Chemistry
In the landscape of modern drug discovery and materials science, the generation of vast and diverse chemical libraries through combinatorial chemistry is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this field, enabling the efficient formation of carbon-carbon bonds.[1][2] Central to this reaction is the choice of the organoboron reagent. This guide provides a comparative analysis of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a key building block, against other commonly used alternatives in a combinatorial chemistry setting.
Performance Comparison in Suzuki-Miyaura Coupling
The efficiency of a boronic acid or ester in combinatorial synthesis is typically evaluated based on reaction yield, purity of the product, and reaction time. The electronic and steric properties of the substituents on the aryl boronic acid can significantly influence the rate of transmetalation, a critical step in the catalytic cycle.[1]
This compound possesses a meta-substituted iodine atom. The iodine, being an electron-withdrawing group through induction, can influence the reactivity of the boronic ester. Generally, electron-donating groups on the boronic acid partner tend to enhance the reaction rate and yield, while electron-withdrawing groups can sometimes lead to slower or less efficient reactions, although this is highly dependent on the specific reaction conditions.[1]
The following table summarizes representative experimental data from the literature for the Suzuki-Miyaura coupling of various arylboronic esters, providing a basis for comparison.
| Boronic Ester/Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 1-Iodo-4-nitro-benzene | Pd(OAc)₂ / Dabco | K₂CO₃ | Acetone | 90 | [3] |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Not Specified | Not Specified | Not Specified | High Yield | [1] |
| 4-Nitrophenylboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | [1] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~95 | [4] |
| Phenylboronic acid | 2,3,4,5-tetrabromofuran | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 92 | [5] |
| 4-Fluorophenylboronic acid | 2,3,4,5-tetrabromofuran | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80 | [5] |
| 3,5-Dimethylphenylboronic acid | 2,3,4,5-tetrabromofuran | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 76 | [5] |
Experimental Protocols
A generalized protocol for a high-throughput Suzuki-Miyaura cross-coupling reaction suitable for combinatorial library synthesis is provided below. This protocol can be adapted for use with this compound and its alternatives.
General Procedure for Parallel Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid pinacol ester (e.g., this compound) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Dioxane, Toluene, DMF, THF/Water mixture)
Procedure:
-
To an array of reaction vessels (e.g., in a 96-well plate), add the aryl halide, the arylboronic acid pinacol ester, the palladium catalyst, and the base.
-
Seal the reaction vessels.
-
Add the degassed solvent to each vessel via syringe.
-
Place the reaction array on a shaker and heat to the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, GC-MS).
-
Upon completion, allow the reaction mixtures to cool to room temperature.
-
Perform a high-throughput work-up, which may include filtration to remove the catalyst and base, followed by solvent evaporation.
-
Purify the products using an appropriate high-throughput method, such as preparative HPLC or automated column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Combinatorial Library Synthesis
This diagram outlines a typical workflow for generating a chemical library using parallel synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.
This compound is a halogenated organoboron compound. Due to the presence of iodine, it is classified as a halogenated organic compound and must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the drain.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed within a certified chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A flame-retardant lab coat that is fully fastened. |
| Respiratory | Use only in a well-ventilated area, typically a fume hood. |
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. It is crucial to keep halogenated organic waste separate from non-halogenated waste streams to ensure proper disposal and to potentially reduce disposal costs.[1][2]
-
Container Material: Use high-density polyethylene (HDPE) or other compatible plastic containers for liquid waste. Halogenated compounds can degrade to form acidic byproducts that may corrode metal containers.[3]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a "Halogenated Organic Waste".
2. Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, weigh boats, and absorbent paper, should be placed in a designated, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name.
-
Minimize the generation of dust when handling the solid compound.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in the designated halogenated organic liquid waste container.
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.
4. Disposal of Empty Containers:
-
Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this cleaning process must be collected and disposed of as halogenated liquid hazardous waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated laboratory glassware or plasticware.
5. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully collect the absorbed material into a sealable container and label it as "Hazardous Waste" with the chemical name.
-
Decontaminate the spill area with a suitable solvent, collecting all decontamination materials as hazardous waste.
6. Final Disposal:
-
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste disposal facility.[1]
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by a certified waste management contractor.
Quantitative Data and Regulatory Information
| Parameter | Value/Information |
| RCRA Hazardous Waste Code | While not specifically listed, as a halogenated organic compound, it may fall under the F-listed wastes (e.g., F001, F002) if mixed with spent solvents. A specific waste characterization may be required. |
| Reportable Quantity (RQ) | This compound is not specifically listed under CERCLA. For unlisted hazardous substances that exhibit the characteristic of toxicity, the default RQ is 100 pounds (45.4 kg). |
| Prohibited Disposal Methods | Drain disposal, evaporation, or disposal in regular trash are strictly prohibited.[3] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The following procedures are based on established best practices for handling boronic acid derivatives and information from Safety Data Sheets (SDS) of structurally similar compounds. It is imperative for all personnel to consult the specific SDS provided by the supplier for the most comprehensive and compound-specific safety information.
Immediate Safety Precautions:
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. This chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[3][4] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4] | To protect eyes from contact, which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4] | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] | To prevent respiratory tract irritation.[1][2][3] |
Operational and Disposal Plans
Handling and Storage:
-
Handle the compound in accordance with good industrial hygiene and safety practices.[1]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][5]
-
Avoid the formation of dust and aerosols.[3]
-
Take precautionary measures against static discharge.[1]
Spill Management:
In the event of a spill, follow these procedures:
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Avoid raising dust.[4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[4]
-
Reporting: Report the spill to the appropriate safety personnel.[4]
Disposal Plan:
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4] Dispose of the waste in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[1]
Chemical Handling Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
